molecular formula C15H10O5 B192587 5,3',4'-Trihydroxyflavone CAS No. 19852-25-6

5,3',4'-Trihydroxyflavone

Cat. No.: B192587
CAS No.: 19852-25-6
M. Wt: 270.24 g/mol
InChI Key: KXPQYWKYYDYOCQ-UHFFFAOYSA-N
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Description

5,3',4'-Trihydroxyflavone is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-5-4-8(6-11(9)18)14-7-12(19)15-10(17)2-1-3-13(15)20-14/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPQYWKYYDYOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173602
Record name 5,3',4'-Trihydroxyflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19852-25-6
Record name 5,3',4'-Trihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019852256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,3',4'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,3',4'-Trihydroxyflavone chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and structural elucidation of 5,3',4'-Trihydroxyflavone (5,3',4'-THF). This specific isomer, distinguished by the absence of the 7-hydroxyl group common in dietary flavonoids like Luteolin, serves as a critical probe in Structure-Activity Relationship (SAR) studies, particularly for understanding the role of the A-ring resorcinol moiety in kinase inhibition and antioxidant mechanisms.

Chemical Properties, Synthesis, and Structural Elucidation

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is a flavone derivative characterized by a specific hydroxylation pattern that lacks the 7-OH group found in the more ubiquitous Luteolin (5,7,3',4'-tetrahydroxyflavone). This structural nuance significantly alters its pKa, solubility, and metabolic stability.

PropertySpecification
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
Common Name This compound (5,3',4'-THF)
Molecular Formula C₁₅H₁₀O₅
Molecular Weight 270.24 g/mol
Core Skeleton 2-Phenylchromen-4-one (Flavone)
Key Substituents 5-OH (A-ring), 3'-OH, 4'-OH (B-ring catechol)
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, MeOH, EtOH; Poorly soluble in water
pKa (Predicted) ~6.5 (7-OH is usually ~7.4; absence alters A-ring acidity)

Synthesis: The Baker-Venkataraman Rearrangement[8][9][10]

While isolation from natural sources is possible, the specific lack of the 7-OH group often necessitates total synthesis to ensure isomeric purity. The Baker-Venkataraman rearrangement is the authoritative method for constructing this flavone backbone.

Synthetic Workflow (Protocol)[11]

Step 1: Esterification

  • Reagents: 2-Hydroxyacetophenone (A-ring precursor) + 3,4-Dimethoxybenzoyl chloride (B-ring precursor).

  • Conditions: Pyridine, 0°C to RT, 4-12 h.

  • Mechanism: Nucleophilic acyl substitution to form the ester intermediate.

Step 2: Baker-Venkataraman Rearrangement

  • Reagents: KOH/Pyridine or NaH/THF.

  • Conditions: 50°C, 2 h.

  • Mechanism: Intramolecular Claisen-type condensation.[1] The base generates an enolate which attacks the ester carbonyl, migrating the benzoyl group to the

    
    -carbon, forming a 1,3-diketone (
    
    
    
    -diketone).

Step 3: Cyclization (Ring Closure)

  • Reagents: Glacial Acetic Acid / H₂SO₄ or Iodine/DMSO.

  • Conditions: Reflux, 1-3 h.

  • Outcome: Dehydration and cyclization to form the flavone core (5-hydroxy-3',4'-dimethoxyflavone).

Step 4: Demethylation

  • Reagents: BBr₃ (Boron tribromide) in CH₂Cl₂ or HBr/AcOH.

  • Conditions: -78°C to RT (for BBr₃).

  • Outcome: Cleavage of methyl ethers to yield the final this compound.

Visualization of Synthetic Pathway

SynthesisWorkflow cluster_0 Precursors A 2-Hydroxyacetophenone C Ester Intermediate (O-Benzoylation) A->C B 3,4-Dimethoxybenzoyl Chloride B->C D 1,3-Diketone (Baker-Venkataraman) C->D KOH/Pyridine E Protected Flavone (Cyclization) D->E H+ / Cyclization F This compound (Demethylation) E->F BBr3 / CH2Cl2

Caption: Step-wise synthesis of 5,3',4'-THF via Baker-Venkataraman rearrangement, highlighting the critical intramolecular migration step.

Structural Elucidation: The "Self-Validating" Protocol

Distinguishing 5,3',4'-THF from its isomers (e.g., 7,3',4'-THF) or Luteolin requires a multi-modal approach.

UV-Vis Spectroscopy with Shift Reagents

This is the primary rapid diagnostic tool. The absence of the 7-OH group results in a specific "silent" response to Sodium Acetate (NaOAc).

  • Band II (240-285 nm): A-ring absorption (Benzoyl system).

  • Band I (300-400 nm): B-ring absorption (Cinnamoyl system).

Diagnostic Protocol:

  • MeOH Only: Record baseline.

  • + NaOMe: Detects all phenolic OH. Bathochromic shift expected.

  • + AlCl₃: Chelates 5-OH (and 3-OH if present).

    • Observation: Bathochromic shift of Band I (~40-60 nm) indicates 5-OH or catechol.

  • + AlCl₃ / HCl: Breaks catechol complexes, leaves 5-OH complex.

    • Observation: If shift persists, 5-OH is confirmed.

  • + NaOAc (CRITICAL): Specifically detects 7-OH.

    • Expectation for 5,3',4'-THF:NO SHIFT (or negligible).

    • Contrast: Luteolin (with 7-OH) would show a +5-20 nm shift in Band II.

ShiftLogic Start UV-Vis Spectrum (MeOH) NaOAc Add NaOAc (Detects 7-OH) Start->NaOAc Result1 Bathochromic Shift (+5-20 nm Band II) NaOAc->Result1 Shift Observed Result2 No Significant Shift NaOAc->Result2 No Shift Conclusion1 7-OH Present (e.g., Luteolin) Result1->Conclusion1 Conclusion2 7-OH Absent (Confirms 5,3',4'-THF) Result2->Conclusion2

Caption: Decision tree for confirming the absence of the 7-hydroxyl group using NaOAc shift reagent.

NMR Spectroscopy (1H & 13C)

The proton NMR provides the definitive proof of the A-ring substitution pattern.

A-Ring Differentiation (The "Fingerprint"):

  • Luteolin (5,7-diOH): H-6 and H-8 appear as two meta-coupled doublets (J ~2.0 Hz) or broad singlets.

  • 5,3',4'-THF (5-OH only): The A-ring possesses protons at C-6, C-7, and C-8. This forms an ABC or ABX spin system .

    • H-6: Doublet (or dd), shielded by ortho 5-OH.

    • H-8: Doublet (or dd), para to 5-OH.

    • H-7: Triplet (or dd), meta to 5-OH. This signal is absent in Luteolin.

Table: Predicted 1H NMR Data (DMSO-d6, 500 MHz)

PositionProtonMultiplicityApprox.[2] Shift (ppm)Structural Insight
5-OH -OHs (sharp)12.8 - 13.0Chelated H-bond with C=O (C4).[3] Diagnostic for 5-OH.
C-3 H-3s6.6 - 6.8Characteristic singlet of Flavone C-ring.
A-Ring H-7 t / dd 7.5 - 7.7 Critical: Indicates unsubstituted C-7 position.
A-Ring H-8d / dd7.1 - 7.3Para to 5-OH.
A-Ring H-6d / dd6.7 - 6.9Ortho to 5-OH (Shielded).
B-Ring H-2'd (J~2Hz)7.3 - 7.4Meta coupling (Catechol).
B-Ring H-6'dd (J~8, 2Hz)7.4 - 7.5Ortho/Meta coupling.
B-Ring H-5'd (J~8Hz)6.8 - 6.9Ortho coupling.
Mass Spectrometry (MS)
  • Mode: ESI- (Negative Mode).

  • Molecular Ion: [M-H]⁻ at m/z 269.

  • Fragmentation (Retro-Diels-Alder - RDA):

    • RDA cleavage of the C-ring typically yields A-ring and B-ring fragments.

    • A-Ring Fragment: m/z 135 (approx) – consistent with a dihydroxy-benzene type fragment (derived from 5-OH A-ring). Note: Luteolin yields a different mass due to the extra oxygen.

Biological Implications (SAR Context)

In drug discovery, 5,3',4'-THF is often used to decouple the effects of the A-ring resorcinol moiety (5,7-diOH) from the B-ring catechol moiety (3',4'-diOH).

  • Kinase Inhibition: The 5-OH and 4-carbonyl group form a planar six-membered ring via hydrogen bonding, mimicking the ATP adenine ring. The removal of the 7-OH alters the electron density of the A-ring, often reducing potency against kinases that require a hydrogen bond donor at the 7-position.

  • Antioxidant Activity: The B-ring catechol (3',4'-OH) is the primary driver of radical scavenging (forming a stable ortho-quinone). The 5,3',4'-THF isomer retains high antioxidant capacity, proving that the 7-OH is less critical for direct radical scavenging than the B-ring catechol.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[4] (The seminal text on UV shift reagents).

  • Coy, E. D., et al. (2009). "Synthesis and antioxidant activity of some 5,7-dihydroxyflavones and their 5,7-dimethoxy derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link

  • Seeram, N. P., & Nair, M. G. (2002). "Inhibition of lipid peroxidation and structure–activity-related studies of the dietary constituents anthocyanidins, anthocyanins, and catechins." Journal of Agricultural and Food Chemistry. Link

  • Sroka, Z. (2005). "Antioxidative and antiradical properties of plant phenolics." Zeitschrift für Naturforschung C. Link

Sources

Biosynthetic Architecture of 5,3',4'-Trihydroxyflavone: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic architecture, experimental isolation, and structural logic of 5,3',4'-Trihydroxyflavone , a rare non-canonical flavonoid found in select medicinal herbs like Eugenia polyantha.[1][2]

Executive Summary & Chemo-Structural Context

This compound represents a significant deviation from the canonical flavonoid backbone (e.g., Luteolin or Apigenin).[1][2] While typical plant flavones possess a 5,7-dihydroxy A-ring (derived from the phloroglucinol-type cyclization of polyketides), this compound lacks the hydroxyl group at the C-7 position.[1][2]

This structural anomaly suggests a biosynthetic origin involving non-canonical Type III Polyketide Synthase (PKS) activity or a specific reductase-dependent pathway branch, distinct from the ubiquitous Chalcone Synthase (CHS) mechanism.[2] Its presence in medicinal herbs such as Eugenia polyantha (Salam leaf) and Vernonia polyanthes links it to potent antioxidant and anti-proliferative profiles, specifically targeting pathways distinct from its 7-hydroxy counterparts.[2]

FeatureThis compoundLuteolin (Standard Reference)
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
A-Ring Pattern 5-Hydroxy (Resorcinol-like origin masked)5,7-Dihydroxy (Phloroglucinol-type)
B-Ring Pattern 3',4'-Dihydroxy (Catechol)3',4'-Dihydroxy (Catechol)
Key Herb Sources Eugenia polyantha, Vernonia polyanthesMentha, Thymus, Petroselinum
Biosynthetic Rarity High (Requires 7-deoxygenation or specific synthase)Low (Ubiquitous)

The Core Biosynthetic Pathway

The synthesis of this compound requires a divergence from the General Phenylpropanoid Pathway immediately following the polyketide assembly.[1][2] The pathway is defined by three phases: Precursor Activation , A-Ring Anomalous Cyclization , and B-Ring Functionalization .[1][2]

Phase I: The Phenylpropanoid Upstream

The pathway initiates with the deamination of L-Phenylalanine, funneling carbon into the CoA-ester pool.[1][2]

  • Enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL).[1][2]

  • Output: p-Coumaroyl-CoA (Active Thioester).

Phase II: The "Missing 7-OH" Mechanism (The Critical Branch)

Standard CHS condenses one p-Coumaroyl-CoA with three Malonyl-CoA units to form 4',2',4',6'-tetrahydroxychalcone (which cyclizes to 5,7-OH flavanones).[1][2] To generate the 5-OH, 7-H pattern, the system must bypass the standard phloroglucinol cyclization.[1][2]

Mechanism A: The Primula-Type Synthase (Likely Model) In species producing 5-hydroxyflavones (e.g., Primula), a specific Type III PKS (often interacting with a reductase) catalyzes the condensation to form 2',6'-dihydroxychalcone instead of the usual 2',4',6'-trihydroxychalcone.[1]

  • Condensation: 1 p-Coumaroyl-CoA + 3 Malonyl-CoA.[1][2]

  • Reductive Cyclization: A Chalcone Reductase (CHR) or a specific mutant CHS facilitates the loss of the oxygen at the position corresponding to C-7 (polyketide C-5) during ring closure.[2]

  • Intermediate: 5-Hydroxyflavanone .

Phase III: Downstream Oxidation

Once the 5-hydroxyflavanone skeleton is formed, it undergoes desaturation and hydroxylation to achieve the final trihydroxy state.[1][2]

  • Desaturation (C2-C3): Flavone Synthase (FNS I/II) introduces the double bond, converting 5-Hydroxyflavanone to 5,4'-Dihydroxyflavone .[1][2]

  • B-Ring Hydroxylation: Flavonoid 3'-Hydroxylase (F3'H) (a Cytochrome P450 monooxygenase) inserts a hydroxyl group at the 3' position.[2]

    • Substrate Specificity: F3'H in these species must accept the 7-deoxy core, converting 5,4'-Dihydroxyflavone

      
      This compound .[1][2]
      
Pathway Visualization (DOT)

BiosyntheticPathway Figure 1: Proposed Biosynthetic Pathway of this compound in Eugenia polyantha cluster_legend Key Transformation Phe L-Phenylalanine PAL PAL / C4H / 4CL Phe->PAL CoumCoA p-Coumaroyl-CoA CHS_CHR CHS + CHR (Chalcone Reductase) CoumCoA->CHS_CHR MalCoA 3x Malonyl-CoA MalCoA->CHS_CHR Chalcone 2',6',4'-Trihydroxychalcone (Hypothetical Intermediate) ChalconeRed 2',6'-Dihydroxy-4'-hydroxychalcone (Reduced Chalcone) Flavanone 5,4'-Dihydroxyflavanone ChalconeRed->Flavanone CHI (Cyclization) Flavone 5,4'-Dihydroxyflavone Flavanone->Flavone FNS (Desaturation) Target This compound Flavone->Target F3'H (3'-Hydroxylation) PAL->CoumCoA CHS_CHR->ChalconeRed Reductive Condensation CHI CHI (Isomerase) FNS FNS (Flavone Synthase) F3H F3'H (Cytochrome P450) Note The absence of 7-OH implies reductase activity during polyketide assembly.

Caption: The pathway highlights the critical intervention of Chalcone Reductase (CHR) or non-canonical CHS to generate the 7-deoxy A-ring.

Experimental Protocol: Isolation & Verification

This protocol describes the isolation of this compound from Eugenia polyantha leaves, designed to separate it from the more common glycosylated flavonoids.[1][2]

Phase 1: Selective Extraction

Rationale: this compound is an aglycone with moderate polarity.[1][2] It is less polar than its glycosides but more polar than polymethoxylated flavones.[2]

  • Preparation: Dry Eugenia polyantha leaves (500g) are pulverized to 60 mesh.

  • Defatting: Macerate in n-Hexane (1:5 w/v) for 24h to remove lipids and chlorophyll. Discard filtrate.

  • Extraction: Extract residue with 70% Ethanol (3x 24h). Combine and evaporate to dryness (Rotary evaporator, 40°C).

  • Fractionation (Liquid-Liquid):

    • Suspend crude extract in H2O.[2]

    • Partition sequentially with:

      • n-Hexane (discard).

      • Chloroform (removes highly methylated flavones).[2]

      • Ethyl Acetate (EtOAc) (Target Fraction).[2]

      • n-Butanol (contains glycosides - discard for this target).[1][2]

    • Note: this compound concentrates in the Ethyl Acetate or Chloroform/EtOAc interface due to the free hydroxyls.[1][2]

Phase 2: Chromatographic Purification

Protocol: Silica Gel 60 Column Chromatography.[2]

  • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).[2]

  • Mobile Phase: Gradient elution using Chloroform : Methanol (95:5

    
     80:20).[2]
    
  • Monitoring: TLC (Silica gel F254).

    • Detection: UV 254nm (quenching) and UV 366nm (fluorescence).[2]

    • Reagent: AlCl3 (3% in ethanol).[2] this compound will show a bathochromic shift and distinct yellow-green fluorescence due to the 5-OH and 3',4'-OH chelating sites.[1][2]

Phase 3: Structural Validation (Self-Validating Metrics)

To confirm identity and distinguish from Luteolin (5,7,3',4'), use UV-Shift reagents.[1][2]

ReagentExpected Shift (

)
Structural Inference
MeOH (Control) Band I: ~345 nm, Band II: ~270 nmFlavone backbone.[1][2]
+ NaOMe Bathochromic shift (+40-60 nm)Presence of 4'-OH.[1][2]
+ AlCl3 Bathochromic shift5-OH and 3',4'-ortho-dihydroxy system.[1][2]
+ AlCl3 / HCl Shift remains5-OH is resistant to acid; No 7-OH prevents specific 7-OH shifts seen in Luteolin.[1][2]
+ NaOAc No Shift in Band IICRITICAL: Absence of 7-OH. (Luteolin would shift +20nm).[2]

Regulatory & Metabolic Engineering Context

For drug development professionals looking to scale production, reliance on extraction is inefficient due to low natural abundance (<0.01% dry weight).

Engineering Strategy:

  • Host: Saccharomyces cerevisiae or E. coli.[2]

  • Gene Stack:

    • Upstream: AtPAL, AtC4H, At4CL (from Arabidopsis).

    • The Switch: Co-expression of MsCHS (Alfalfa) with GmCHR (Soybean Chalcone Reductase).[2] This combination forces the production of Isoliquiritigenin (deoxy-chalcone) precursors.[2]

    • Downstream: FNS (to create the flavone core) and a high-efficiency F3'H (e.g., from Gerbera hybrida).[2]

  • Bottleneck: The specificity of FNS for the 5-deoxy A-ring intermediate. Protein engineering (directed evolution) of FNS I may be required to improve turnover of 5-hydroxyflavanone.[2]

Engineering Workflow Diagram

EngineeringWorkflow Figure 2: Metabolic Engineering Strategy for this compound Production cluster_yeast Recombinant Host (S. cerevisiae) Gene1 Gene: PAL/C4H/4CL (Precursor Supply) Gene2 Gene: CHS + CHR (Deoxy-Loop Entry) Gene1->Gene2 Gene3 Gene: FNS + F3'H (Functionalization) Gene2->Gene3 Gene2->Gene3 5-Hydroxyflavanone Pool Product This compound Gene3->Product Input Glucose Input->Gene1

Caption: Synthetic biology approach utilizing CHR co-expression to bypass native 5,7-OH hydroxylation patterns.[1][2]

References

  • Synthesis and Antiproliferative Activity of this compound Source: International Institute of Anticancer Research (IIAR) URL:[2][Link] (Context: Confirms chemical structure and synthesis via 2',6'-dihydroxyacetophenone)

  • Characterization of Secondary Metabolites from Eugenia polyantha (Salam Leaves) Source: Universitas Indonesia (UI Scholars Hub) URL:[2][Link] (Context: Identifies this compound as a constituent of Eugenia polyantha)

  • Microbial and Enzymatic Transformations of Flavonoids Source: Journal of Natural Products (ACS Publications) URL:[2][Link] (Context: details the formation of this compound from 5-hydroxyflavone via microbial hydroxylation)

  • Flavonoids from Vernonia polyanthes Leaves Source: Biochemical Systematics and Ecology URL:[Link] (Context: Confirms occurrence of the compound in Vernonia species)[2]

  • PubChem Compound Summary: this compound Source: National Center for Biotechnology Information (NCBI) URL:[2][Link] (Context: Chemical and physical property verification)

Sources

A Technical Guide to the Anti-inflammatory Properties of Luteolin in Macrophages

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Chronic inflammation is a critical factor in the development of numerous diseases. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating inflammatory responses. This document provides a comprehensive technical overview of the anti-inflammatory properties of the naturally occurring flavonoid, Luteolin, with a specific focus on its mechanisms of action within macrophages. While the initial topic of interest was 5,3',4'-Trihydroxyflavone, a thorough review of the scientific literature revealed a limited body of research on this specific compound. In contrast, Luteolin (3',4',5,7-tetrahydroxyflavone), a structurally similar and extensively studied flavonoid, offers a wealth of data, making it an excellent and relevant model for understanding the anti-inflammatory potential of this class of compounds. This guide will delve into the molecular pathways modulated by Luteolin, present detailed experimental protocols for its evaluation, and summarize key quantitative data to support its potential as a therapeutic agent.

Introduction: Macrophage-Mediated Inflammation and the Therapeutic Promise of Flavonoids

Macrophages are highly plastic immune cells that adopt different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages, often triggered by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][2][3] While essential for host defense, prolonged or excessive M1 activation contributes to the pathology of chronic inflammatory diseases.

Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and herbs, have garnered significant attention for their broad spectrum of biological activities, including potent anti-inflammatory effects.[4][5] Luteolin, in particular, has emerged as a promising immunomodulatory agent, demonstrating the ability to suppress inflammatory responses in various in vitro and in vivo models.[1][6] This guide will elucidate the molecular underpinnings of Luteolin's anti-inflammatory actions in macrophages.

Molecular Mechanisms of Luteolin's Anti-inflammatory Action in Macrophages

Luteolin exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are crucial for the production of pro-inflammatory mediators in macrophages. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the promotion of an anti-inflammatory M2 macrophage phenotype.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[7] In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] Upon stimulation with inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][8] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][6]

Luteolin has been shown to potently inhibit the NF-κB pathway at multiple points.[1][6][9] It can block the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1][6] This inhibitory effect is, at least in part, mediated by the attenuation of IKK phosphorylation.[1][9] By suppressing NF-κB activation, Luteolin effectively downregulates the expression of a wide array of pro-inflammatory genes.[1][6]

NF_kB_Inhibition_by_Luteolin cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes Induces Nucleus Nucleus Luteolin Luteolin Luteolin->IKK Inhibits

Figure 1: Luteolin's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling network involved in the inflammatory response of macrophages.[10][11] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors like activating protein-1 (AP-1), contributing to the expression of pro-inflammatory genes.[1][6]

Luteolin has been demonstrated to inhibit the LPS-induced phosphorylation of ERK1/2 and p38 MAPK.[10] By attenuating the activation of these MAPK pathways, Luteolin further suppresses the production of inflammatory mediators such as TNF-α.[10][12]

MAPK_Modulation_by_Luteolin LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces Luteolin Luteolin Luteolin->p38 Inhibits Phosphorylation Luteolin->ERK Inhibits Phosphorylation

Figure 2: Luteolin's modulation of the MAPK signaling pathway.

Promotion of M2 Macrophage Polarization

Beyond suppressing M1-associated inflammation, Luteolin can also promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[9][13][14] M2 macrophages are involved in the resolution of inflammation and tissue repair, and are characterized by the production of anti-inflammatory cytokines like interleukin-10 (IL-10) and the expression of surface markers such as CD206.[14][15] Luteolin has been shown to decrease the expression of M1 markers (e.g., CD86) while increasing the expression of M2 markers.[14] This phenotypic switch is mediated, in part, through the modulation of signal transducer and activator of transcription (STAT) signaling, specifically by downregulating p-STAT3 and upregulating p-STAT6.[14]

Experimental Protocols for Evaluating the Anti-inflammatory Effects of Luteolin

To rigorously assess the anti-inflammatory properties of Luteolin in macrophages, a series of well-established in vitro assays are employed. The murine macrophage cell line RAW 264.7 is a commonly used and accepted model for these studies.[16]

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Seeding: Cells are typically seeded in 96-well, 24-well, or 6-well plates depending on the downstream assay.[16]

  • Treatment Protocol:

    • Seed RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Luteolin for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, most commonly Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).[2]

Cell Viability Assay

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: Viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

Nitric Oxide (NO) Production Assay
  • Method: Griess Assay.[16]

  • Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Cytokine Quantification
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).[16]

  • Principle: ELISA is a highly specific and sensitive method to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance and quantify the cytokine concentration using a standard curve.

Western Blot Analysis
  • Purpose: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, p-ERK, p-p38).

    • Add a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Luteolin Pre-treatment + LPS Stimulation Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis NO_Assay NO Production Assay (Griess) Supernatant_Collection->NO_Assay ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) Cell_Lysis->Western_Blot

Figure 3: A typical experimental workflow for evaluating Luteolin.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of Luteolin on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, as reported in the literature.

Table 1: Effect of Luteolin on NO and Pro-inflammatory Cytokine Production

Inflammatory MediatorLuteolin Concentration% Inhibition (relative to LPS control)Reference
Nitric Oxide (NO)10 µM~50%[11]
20 µM>75%[1]
TNF-α10 µM~40%[11]
20 µM~60%[1]
IL-610 µM~50%[11]
20 µM~70%[1]

Table 2: Effect of Luteolin on Pro-inflammatory Gene Expression

GeneLuteolin ConcentrationFold Change (vs. LPS control)Reference
iNOS20 µMSignificantly Decreased[1]
COX-220 µMSignificantly Decreased[1]
TNF-α20 µMSignificantly Decreased[1]
IL-620 µMSignificantly Decreased[1]

Conclusion and Future Directions

The evidence strongly supports Luteolin as a potent anti-inflammatory agent that acts on macrophages through the inhibition of the NF-κB and MAPK signaling pathways, and by promoting a shift towards an anti-inflammatory M2 phenotype.[1][9][10][13] The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of Luteolin and other flavonoids as potential therapeutics for inflammatory diseases.

Future research should focus on:

  • In vivo efficacy: Translating these in vitro findings to animal models of inflammatory diseases.

  • Bioavailability and formulation: Optimizing the delivery of Luteolin to target tissues.

  • Synergistic effects: Investigating the combination of Luteolin with other anti-inflammatory agents.[13]

  • Clinical translation: Designing and conducting clinical trials to evaluate the safety and efficacy of Luteolin in human inflammatory conditions.[9][13]

By continuing to explore the multifaceted immunomodulatory properties of natural compounds like Luteolin, the scientific community can pave the way for novel and effective treatments for a wide range of debilitating inflammatory disorders.

References

  • Chen, C. Y., et al. (2007). Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. Journal of Inflammation, 4(1), 1-11. [Link]

  • Riaz, A., et al. (2025). Luteolin as a multifaceted immunomodulator: insights into its effects on diverse immune cell populations and therapeutic implications. Frontiers in Immunology, 16. [Link]

  • Yao, X., et al. (2020). Luteolin Alters Macrophage Polarization to Inhibit Inflammation. Inflammation, 43(1), 95-108. [Link]

  • Chen, C. Y., et al. (2007). Luteolin Suppresses Inflammation-Associated Gene Expression by Blocking NF-kappaB and AP-1 Activation Pathway in Mouse Alveolar Macrophages. The Journal of Immunology, 179(11), 7747-7755. [Link]

  • Riaz, A., et al. (2025). Luteolin as a multifaceted immunomodulator: insights into its effects on diverse immune cell populations and therapeutic implications. Frontiers in Immunology, 16. [Link]

  • Zia, A., et al. (2021). Luteolin inhibits inflammation and M1 macrophage polarization in the treatment of Pseudomonas aeruginosa-induced acute pneumonia through suppressing EGFR/PI3K/AKT/NF-κB and EGFR/ERK/AP-1 signaling pathways. International Immunopharmacology, 96, 107774. [Link]

  • Li, D., et al. (2018). Luteolin Regulates Macrophage Polarization via the PI3K/Akt Pathway to Inhibit the Apoptosis Stimulated by Angiotensin. Current Pharmaceutical Biotechnology, 19(5), 424-434. [Link]

  • Xagorari, A., et al. (2002). Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin. British Journal of Pharmacology, 136(7), 1058-1064. [Link]

  • Lin, Y. L., et al. (2022). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Kim, J. E., et al. (2020). Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. Molecules, 25(18), 4299. [Link]

  • Zhang, T., et al. (2017). Effect of luteolin on inflammatory responses in RAW264.7 macrophages activated with LPS and IFN-γ. Journal of Functional Foods, 32, 123-130. [Link]

  • Liu, A., et al. (2021). Luteolin attenuates PM2.5-induced inflammatory responses by augmenting HO-1 and JAK-STAT expression in murine alveolar macrophages. Food and Chemical Toxicology, 156, 112489. [Link]

  • Li, D., et al. (2018). Luteolin Regulates Macrophage Polarization via the PI3K/Akt Pathway to Inhibit the Apoptosis Stimulated by Angiotensin II. Current Pharmaceutical Biotechnology, 19(5), 424-434. [Link]

  • Riaz, A., et al. (2020). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Stem Cells Translational Medicine, 9(10), 1214-1226. [Link]

  • Li, Y., et al. (2021). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Science & Nutrition, 9(11), 6466-6474. [Link]

  • Ramos, F. A., et al. (2010). 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway. Molecular Carcinogenesis, 49(5), 464-475. [Link]

  • Garcia-Villalba, R., et al. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. International Journal of Molecular Sciences, 25(1), 548. [Link]

  • Ando, C., et al. (2009). Luteolin, a food-derived flavonoid, suppresses adipocyte-dependent activation of macrophages by inhibiting JNK activation. FEBS Letters, 583(22), 3649-3654. [Link]

  • Park, C. H., et al. (2014). Effect of luteolin on the MAPK signaling pathway. International Journal of Oncology, 45(5), 2055-2062. [Link]

  • Hsieh, C. T., et al. (2016). The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. Molecules, 21(1), 108. [Link]

  • Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. [Link]

  • Man, S. M. (2018). In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. Methods in Molecular Biology, 1714, 131-140. [Link]

  • Li, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 204. [Link]

  • Sathishkumar, N., et al. (2020). Protective effect of 5-hydroxy-3′,4′,7-trimethoxyflavone against inflammation induced by lipopolysaccharide in RAW 264.7 macrophage: in vitro study and in silico validation. Journal of Biomolecular Structure and Dynamics, 38(13), 3918-3928. [Link]

  • Kim, J. M., et al. (2009). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. FEMS Immunology & Medical Microbiology, 57(2), 147-156. [Link]

  • Kim, K. A., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports, 9(4), 1437-1442. [Link]

  • Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(16), e1902. [Link]

  • Hsieh, C. T., et al. (2016). The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. Molecules, 21(1), 108. [Link]

  • Yuliani, S. H., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Pharmacognosy Journal, 12(1), 111-118. [Link]

  • Li, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 204. [Link]

  • Wang, Y., et al. (2023). Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway. Marine Drugs, 21(10), 522. [Link]

  • Al-Khayri, J. M., et al. (2022). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. Molecules, 27(11), 3477. [Link]

  • Singh, S., et al. (2009). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. International Journal of Biomedical and Pharmaceutical Sciences, 3(Special Issue 1), 31-45. [Link]

  • Spadaro, O., et al. (2022). Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells. STAR Protocols, 3(2), 101344. [Link]

  • Peter, J., et al. (2021). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology, 12, 735071. [Link]

  • Wang, Y., et al. (2021). Effects of flavonols on the activation of MAPK signaling pathways in lipopolysaccharide-stimulated RAW264.7 cells. Journal of Food Biochemistry, 45(11), e13959. [Link]

Sources

Targeted Isolation and Structural Elucidation of 5,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemotaxonomic Discovery in Novel Plant Species[1]

Executive Summary

The discovery of 5,3',4'-Trihydroxyflavone (7-deoxyluteolin) in a novel plant species represents a significant chemotaxonomic event.[1] Unlike its ubiquitous analogue Luteolin (5,7,3',4'-tetrahydroxyflavone), the 5,3',4' isomer lacks the 7-hydroxyl group, a structural alteration that significantly enhances lipophilicity and blood-brain barrier (BBB) permeability while retaining the potent antioxidant catechol moiety on the B-ring.[1]

This guide provides a rigorous, self-validating protocol for the isolation, structural elucidation, and pharmacological validation of this rare flavone.[1] It addresses the specific challenge of distinguishing this compound from common co-eluting isomers using orthogonal spectroscopic methods.

Part 1: Chemical Identity & Therapeutic Significance[1][2]
1.1 Structural Distinction (SAR)

The absence of the 7-OH group is not merely a spectral curiosity; it fundamentally alters the pharmacokinetics of the molecule.[1]

FeatureLuteolin (Common)This compound (Target)Impact
Formula C₁₅H₁₀O₆C₁₅H₁₀O₅Reduced polarity
A-Ring 5,7-Dihydroxy5-Hydroxy (7-Deoxy)Enhanced lipophilicity
B-Ring 3',4'-Dihydroxy (Catechol)3',4'-Dihydroxy (Catechol)Retained ROS scavenging
pKa ~6.5 (7-OH is acidic)~8.4 (Higher stability)Altered ionization profile
1.2 Biological Implications

The 5,3',4' scaffold acts as a dual inhibitor of the arachidonic acid pathway.[1] By retaining the C2-C3 double bond and the 4-keto group, it maintains planarity essential for intercalating into the active sites of 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) .[1]

Part 2: Phytochemical Isolation Workflow

Objective: Isolate >5mg of 98% pure compound from aerial parts of the novel species.

2.1 Extraction and Fractionation[1]
  • Solvent Choice: Use 70% Ethanol (EtOH).[1] Pure methanol extracts too much chlorophyll; water extracts too many sugars. 70% EtOH balances the extraction of aglycones (like our target) and glycosides.[1]

  • Acid Hydrolysis (Optional but Recommended): If the target exists as a glycoside (e.g., 7-deoxy-luteolin-8-C-glycoside), perform acid hydrolysis (2N HCl, 80°C, 2h) to release the aglycone.[1] Note: If targeting the native aglycone, skip this.

2.2 Chromatographic Purification Protocol

Step 1: Liquid-Liquid Partitioning

  • Suspend crude extract in water.[1]

  • Partition sequentially with n-hexane (removes lipids)

    
     CHCl₃ (removes polymethoxylated flavones) 
    
    
    
    Ethyl Acetate (EtOAc) .[1]
  • Target Phase: The EtOAc fraction contains the high-polarity aglycones, including this compound.[1]

Step 2: Size Exclusion (Sephadex LH-20) [1]

  • Mobile Phase: Methanol (100%).[1]

  • Logic: Flavonoids separate based on molecular size and hydrogen bonding with the dextran matrix.[1] this compound elutes after polymeric tannins but before simple phenolics.[1]

Step 3: Semi-Preparative HPLC (The Isolation Step)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).[1]

  • Detection: 350 nm (Band I absorption of Flavones).[1]

  • Gradient:

    • 0-5 min: 20% B (ACN) in A (0.1% Formic Acid)

    • 5-25 min: 20%

      
       60% B[1]
      
    • Target Elution: this compound is less polar than Luteolin.[1] Expect elution later than Luteolin standards (approx.[1] RT 18-22 min).[1]

IsolationWorkflow Plant Dried Plant Material (Novel Species) Extract 70% EtOH Extraction Plant->Extract Maceration Partition Liquid-Liquid Partitioning (H2O vs EtOAc) Extract->Partition Concentrate LH20 Sephadex LH-20 (MeOH Isocratic) Partition->LH20 EtOAc Fraction PrepLC Prep-HPLC (C18) Target RT > Luteolin LH20->PrepLC Flavonoid Enriched Frac Pure Pure this compound (>98% Purity) PrepLC->Pure Collect Peak @ 350nm

Figure 1: Isolation workflow targeting lipophilic flavone aglycones.[1]

Part 3: Structural Elucidation (The "Proof")[1]

This is the critical self-validating section. You must prove the absence of the 7-OH group.[1][2]

3.1 UV-Vis Shift Reagents (The First Check)

Standard UV spectrum in Methanol:

  • Band II: ~250-260 nm (Benzoyl system)[1]

  • Band I: ~340-360 nm (Cinnamoyl system)[1]

Diagnostic Shift Protocol:

  • Add NaOAc (Sodium Acetate):

    • Luteolin (7-OH present): Causes a bathochromic shift (+5-20 nm) in Band II due to ionization of the acidic 7-OH.[1]

    • This compound (7-OH absent):No shift (or negligible) in Band II.[1]

    • Interpretation: This is the primary rapid diagnostic to rule out Luteolin.[1]

  • Add AlCl₃ / HCl:

    • Both compounds will show shifts in Band I due to the 5-OH/4-keto chelation and 3',4'-catechol chelation.[1] This confirms the flavone skeleton and B-ring hydroxylation.[1][2]

3.2 Mass Spectrometry (HR-ESI-MS)
  • Mode: Negative Ion Mode [M-H]⁻.

  • Expected m/z: 269.0455 (Calc for C₁₅H₉O₅⁻).[1]

  • Differentiation: Luteolin appears at 285.0405.[1] A mass difference of 16 Da (one Oxygen atom) confirms the deoxy nature.[1]

  • MS/MS Fragmentation: Look for Retro-Diels-Alder (RDA) fragments.[1]

    • Fragment A: m/z 151 (Ring A fragment for Luteolin).[1]

    • Fragment A (Target):m/z 135 (Ring A fragment for 5-hydroxyflavone).[1] This confirms the missing oxygen is on Ring A.[1]

3.3 NMR Spectroscopy (The Definitive Proof)

The proton NMR (


H-NMR) in DMSO-

provides the undeniable structural confirmation.[1]
PositionLuteolin Signal (Typical)This compound SignalExplanation
5-OH ~12.9 ppm (s)~12.8 ppm (s)Chelated OH (unchanged)
H-6 ~6.2 ppm (d, J=2.[1]0)~6.7 ppm (d) Shifted downfield
H-8 ~6.5 ppm (d, J=2.[1]0)~7.1 ppm (d) Shifted downfield
H-7 ABSENT ~7.5-7.7 ppm (t or dd) The "Smoking Gun"

Interpretation: In Luteolin, H-6 and H-8 are meta-coupled (doublets).[1] In this compound, H-6, H-7, and H-8 form an ABX or ABC spin system .[1] The appearance of the H-7 signal (usually a triplet or double-doublet due to ortho-coupling with H-6 and H-8) definitively proves the 7-deoxy structure.[1]

Part 4: Bioactivity & Mechanism of Action[1][2][4]
4.1 The Anti-Inflammatory Cascade

The 5,3',4' pharmacophore is a potent inhibitor of the inflammatory cascade.[1] The catechol group (3',4'-OH) acts as a radical scavenger, reducing the oxidative tone required for COX/LOX activation, while the planar structure competes with arachidonic acid.[1]

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 PLA2 Enzyme COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Target This compound Target->AA Scavenges ROS (Prevents Activation) Target->COX2 Inhibits Target->LOX5 Inhibits PGE2 Prostaglandins (Inflammation) COX2->PGE2 LTB4 Leukotrienes (Chemotaxis) LOX5->LTB4

Figure 2: Dual inhibition of COX-2 and 5-LOX pathways by this compound.[1][3]

4.2 Experimental Validation (Assay Protocol)

To validate activity in the novel plant extract:

  • DPPH Assay: Confirm antioxidant capacity (IC₅₀ should be < 10 µM due to B-ring catechol).[1]

  • Enzyme Inhibition:

    • COX-2 Screening Kit (Fluorometric).[1]

    • Control: Use Celecoxib.[1]

    • Hypothesis: 5,3',4'-THF will show dose-dependent inhibition.[1]

  • Cellular Assay (RAW 264.7 Macrophages):

    • Induce with LPS (1 µg/mL).[1]

    • Treat with isolated compound (5-50 µM).[1]

    • Measure NO production (Griess Reagent).[1]

    • Success Metric: Significant reduction in NO without cytotoxicity (MTT assay).[1]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Chen, J.J., et al. (2023).[1] Antioxidant and Anti-Inflammatory Effects of 6,3',4'- and 7,3',4'-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI Molecules. [Link]

  • Resende, D., et al. (2012).[1] Trihydroxyflavones with antioxidant and anti-inflammatory efficacy.[1][4][5] BioFactors.[1][6][4][3][5][7] [Link]

  • Julizan, N., et al. (2023).[1][8] Potential of Syzygium polyanthum as Natural Food Preservative: A Review. ResearchGate. [Link]

  • MassBank Europe. (2024).[1] Mass Spectrum: this compound. [Link][1]

Sources

Technical Guide: Characterization of the Free Radical Scavenging Capacity of 5,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for investigating the antioxidant potential of 5,3',4'-Trihydroxyflavone (5,3',4'-THF) . Unlike generic flavonoid screening, this guide focuses on the specific structure-activity relationships (SAR) governed by the B-ring catechol moiety and the A-ring 5-hydroxyl group .

For drug development professionals, 5,3',4'-THF represents a critical "middle-ground" probe: it possesses the high-efficacy catechol group found in quercetin but lacks the C3-hydroxyl group, allowing researchers to isolate the specific contribution of the B-ring to radical scavenging without the confounding instability often introduced by the C3-OH.

Part 1: Structural Basis of Efficacy (SAR Analysis)

The efficacy of 5,3',4'-THF is not distributed equally across the molecule. Understanding the specific electronic contributions of its substituents is a prerequisite for interpreting assay data.

The Catechol Driver (B-Ring)

The primary scavenging mechanism is driven by the 3',4'-dihydroxy (catechol) structure on the B-ring.[1]

  • Mechanism: Hydrogen Atom Transfer (HAT).[2][3][4][5]

  • Causality: The donation of a hydrogen atom from the 4'-OH generates a phenoxyl radical. This radical is rapidly stabilized by the adjacent 3'-OH via an intramolecular hydrogen bond, eventually leading to the formation of a stable ortho-quinone.

  • Stoichiometry: Theoretically, this moiety can neutralize 2 radicals per molecule .

The 5-OH/4-Carbonyl Axis (A/C-Ring)

The 5-hydroxyl group participates in a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.

  • Impact: This bonding locks the H-atom, making the 5-OH significantly less acidic and less likely to participate in direct radical scavenging compared to the B-ring.

  • Utility: However, this site is a potent metal chelator . In biological systems, this prevents the generation of hydroxyl radicals via the Fenton reaction (Iron/Copper sequestration).

Visualization: Active Sites & Mechanism

The following diagram maps the functional zones of 5,3',4'-THF.

SAR_Analysis Molecule This compound BRing B-Ring: 3',4'-Catechol Molecule->BRing ARing A-Ring: 5-OH Group Molecule->ARing CRing C-Ring: 2,3-Double Bond Molecule->CRing Action_HAT Primary Scavenging (HAT) Forms stable o-quinone BRing->Action_HAT Low BDE (Bond Dissociation Energy) Action_Chelation Metal Chelation (Fe2+/Cu2+) Prevents Fenton Reaction ARing->Action_Chelation Proximity to C4-Carbonyl Action_Deloc Electron Delocalization Stabilizes Phenoxyl Radical CRing->Action_Deloc Conjugation with B-ring

Figure 1: Structure-Activity Relationship (SAR) map highlighting the distinct functional roles of the B-ring catechol (scavenging) and A-ring (chelation).

Part 2: Mechanistic Pathways & Assay Selection

To fully characterize 5,3',4'-THF, you must employ assays that differentiate between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

AssayPrimary MechanismpH ConditionRelevance to 5,3',4'-THF
DPPH Mixed (HAT dominant in alcohols)NeutralHigh. Measures direct radical quenching by the catechol group.
FRAP SET (Electron Transfer)Acidic (pH 3.6)Medium. Tests the reducing power of the molecule under suppressed ionization.
ORAC HAT (Hydrogen Transfer)Physiological (pH 7.4)High. Mimics biological peroxyl radical scavenging.

Part 3: Experimental Protocols

DPPH Radical Scavenging Assay (Standardized)

Objective: Determine the IC50 (concentration required to scavenge 50% of radicals). Why this protocol? We utilize methanol as the solvent. While ethanol is greener, methanol provides better solubility for flavones and prevents aggregation that can skew optical density (OD) readings.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol. (Protect from light).[6][7]

  • Positive Control: Trolox (water-soluble Vitamin E analog) or Ascorbic Acid.

Workflow:

  • Preparation: Prepare a dilution series of 5,3',4'-THF in Methanol (Range: 5 µM to 100 µM).

  • Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH Stock .

  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

    • Note: Catechols react fast. If the color turns yellow instantly, dilute further.

  • Measurement: Read Absorbance at 517 nm (A517) .

Calculation:



Plot % Inhibition vs. Concentration to derive IC50.
FRAP Assay (Ferric Reducing Antioxidant Power)

Objective: Quantify the electron-donating capacity (Reductive potential).[3] Critical Constraint: This assay must be performed at pH 3.6 to maintain iron solubility and ensure the mechanism is purely electron transfer, not hydrogen abstraction.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O.[8]

  • Working Reagent: Mix Buffer:TPTZ:FeCl3 in a 10:1:1 ratio. Use immediately.

Workflow:

  • Reaction: Mix 10 µL sample + 300 µL Working Reagent .

  • Incubation: Exactly 4 minutes at 37°C.

    • Why 4 mins? Standard FRAP protocols use a fixed time. However, polyphenols with catechols can show "slow" reactivity. It is recommended to take a reading at 4 mins and 30 mins to check for slow electron transfer.

  • Measurement: Read Absorbance at 593 nm .

Experimental Logic Flowchart

Experimental_Workflow cluster_DPPH DPPH Assay (HAT/Mixed) cluster_FRAP FRAP Assay (SET) Start Start: 5,3',4'-THF Stock Step1 Dilute in Methanol Start->Step1 StepA Acidify (pH 3.6) Start->StepA Step2 Add 0.1mM DPPH Step1->Step2 Step3 Incubate 30m (Dark) Step2->Step3 Result1 Read @ 517nm Calculate IC50 Step3->Result1 StepB Add TPTZ-Fe3+ StepA->StepB StepC Incubate 4m @ 37°C StepB->StepC Result2 Read @ 593nm Calc Fe2+ Eq. StepC->Result2

Figure 2: Parallel workflow for characterizing radical scavenging (DPPH) and reducing power (FRAP).

Part 4: Data Interpretation & Validation

Stoichiometric Factor (n)

Do not rely solely on IC50, as it is time-dependent and concentration-dependent. Calculate the Stoichiometric Factor (n) to validate the catechol mechanism.



  • Expected Result for 5,3',4'-THF: The value should approach 2.0 .

  • Troubleshooting: If

    
    , your solvent may be containing water (interfering with H-bonding) or the compound has degraded. If 
    
    
    
    , check for polymerization or regeneration artifacts.
Kinetic Analysis

Catechols typically display "Fast-Slow" kinetics.

  • Fast Phase (< 60s): Rapid H-atom donation from the 4'-OH.

  • Slow Phase (> 5 mins): Second H-atom donation from the 3'-OH semiquinone radical. Recommendation: Perform a kinetic scan (Absorbance vs. Time) for the first 10 minutes of the DPPH assay to visualize this two-step process.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3] Analytical Biochemistry, 239(1), 70-76.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306.

Sources

The Positional Matrix: Optimizing Hydroxyl Sites in Trihydroxyflavone Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structure-activity relationship (SAR) of trihydroxyflavones (THFs), focusing on how the specific positioning of the three hydroxyl groups dictates antioxidant efficacy.

Executive Summary

In the design of flavonoid-based therapeutics, the number of hydroxyl groups is secondary to their position.[1] While polyhydroxylation generally correlates with increased antioxidant capacity, trihydroxyflavones (THFs) offer a unique model to isolate the positional impact of the A, B, and C rings without the steric noise of highly substituted congeners (like myricetin).

This guide establishes that the antioxidant potency of THFs is not additive but synergistic , governed by three rules:

  • The Catechol Imperative: Ortho-dihydroxylation (B-ring) trumps A-ring substitution.

  • The C3-OH Gateway: A hydroxyl at C3 enables torsion-free planarity, maximizing electron delocalization.

  • The 5-OH Paradox: While C5-OH is common, its intramolecular hydrogen bonding with the C4-carbonyl reduces H-atom donation capacity compared to C7-OH.

Mechanistic Foundations

To understand why position matters, we must define the reaction pathways. THFs scavenge radicals (


) primarily through two competing mechanisms, determined by solvent polarity and OH position.
Hydrogen Atom Transfer (HAT)

Dominant in non-polar environments. The THF donates a hydrogen atom (


).
  • Key Metric: Bond Dissociation Enthalpy (BDE).[2][3]

  • Positional Driver: Groups that stabilize the resulting phenoxy radical (

    
    ) via resonance lower the BDE.
    
  • Winner: C3-OH and C4'-OH (due to B-ring conjugation).

Sequential Proton Loss Electron Transfer (SPLET)

Dominant in polar/ionizing solvents (e.g., physiological pH). The THF first deprotonates, then transfers an electron.

  • Key Metric: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[3]

  • Positional Driver: Acidity of the OH group.

  • Winner: C7-OH (most acidic) and C4'-OH .

Visualizing the Pathway Selection

The following diagram illustrates the decision tree for THF antioxidant action based on structural features.

AntioxidantPathways Start Trihydroxyflavone (THF) + Free Radical (R•) Solvent Solvent Environment? Start->Solvent HAT Mechanism: HAT (Hydrogen Atom Transfer) Solvent->HAT Non-Polar SPLET Mechanism: SPLET (Seq. Proton Loss Electron Transfer) Solvent->SPLET Polar / pH > 7 BDE Governing Factor: Bond Dissociation Enthalpy (BDE) HAT->BDE Resonance Critical Structural Feature: C2=C3 Double Bond + C3-OH or C4'-OH BDE->Resonance Acidity Governing Factor: Proton Affinity (PA) SPLET->Acidity Inductive Critical Structural Feature: C7-OH (High Acidity) C5-OH (H-Bond Locked) Acidity->Inductive

Caption: Mechanistic divergence in trihydroxyflavones. HAT is kinetically favored by B-ring/C-ring resonance, while SPLET is driven by A-ring acidity.

Structure-Activity Relationship (SAR) Analysis

We compare three distinct THF isomers ("Archetypes") to demonstrate positional effects.

Archetype A: The "Distributed" Isomer (Apigenin)
  • Structure: 5,7,4'-Trihydroxyflavone.

  • Analysis: This is the most common natural motif.

    • C5-OH: Forms a strong intramolecular H-bond with the C4-carbonyl. This "locks" the proton, making it difficult to donate via HAT. It effectively removes one OH from the antioxidant equation.

    • C7-OH: Sterically unhindered but electronically isolated from the B-ring spin system. Good for SPLET (deprotonation) but poor for HAT.

    • C4'-OH: The primary active site. However, without a neighbor (3'-OH), the radical formed is less stable than a semiquinone radical.

  • Verdict: Moderate Activity.

Archetype B: The "A-Ring Clustered" Isomer (Baicalein)
  • Structure: 5,6,7-Trihydroxyflavone.[4]

  • Analysis:

    • Vicinal Triol (6,7-OH): The 6-OH and 7-OH act similarly to a catechol but on the A-ring. This allows for electron sharing and stabilization.

    • Lack of B-ring OH: The B-ring acts solely as a steric anchor and does not participate in radical delocalization.

  • Verdict: High Activity (via SPLET). The high electron density on the A-ring makes it an excellent electron donor, though it lacks the delocalization potential of B-ring substituted flavones.

Archetype C: The "B-Ring Catechol" Isomer (3',4',7-Trihydroxyflavone)
  • Structure: 7,3',4'-Trihydroxyflavone.[5]

  • Analysis:

    • 3',4'-Catechol: The gold standard. Upon donating a hydrogen, the resulting radical is stabilized by the adjacent oxygen, forming an o-quinone structure.

    • C7-OH: Provides a secondary site for ionization.

  • Verdict: Superior Activity. The B-ring catechol moiety lowers the BDE significantly (approx. 75-80 kcal/mol vs. 85+ kcal/mol for phenol-like OHs).

Comparative Data Table

The following table synthesizes BDE values (DFT calculations, gas phase) and experimental IC50 (DPPH assay) for these isomers.

IsomerCommon NameOH PositionsKey FeatureBDE (kcal/mol)*DPPH IC50 (µM)**
5,7,4'-THF ApigeninA(5,7), B(4')Distributed~86.5 (4'-OH)> 100 (Weak)
3,5,7-THF GalanginA(5,7), C(3)C3-OH Active~82.1 (3-OH)~25 (Moderate)
5,6,7-THF BaicaleinA(5,6,7)A-Ring Pyrogallol~80.2 (6-OH)~10 (Strong)
7,3',4'-THF (Synthetic)A(7), B(3',4')B-Ring Catechol~76.4 (4'-OH) < 5 (Very Strong)

*BDE values are approximate averages derived from B3LYP/6-311G(d,p) level theory [1]. **IC50 values are relative, normalized to Trolox equivalents [2].

Experimental Protocols

To validate these positional effects in your own lab, use the following self-validating workflows.

DPPH Radical Scavenging Assay (Standardized)

This protocol minimizes solvent interference, a common error source in flavonoid analysis.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol . (Note: Ethanol can cause spectral shifts with some flavones).

  • Sample Series: Dissolve THF isomers in DMSO (stock 10 mM), then dilute with methanol to 5, 10, 25, 50, 100 µM.

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Methanol + DPPH (

    
    ).
    
  • Calculation:

    
    .
    
  • Validation: Run Quercetin as a positive control. If Quercetin IC50 > 5 µM, the DPPH reagent has degraded.

Computational Prediction (DFT Workflow)

For predictive SAR, calculate the Bond Dissociation Enthalpy (BDE) for each OH position.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT using B3LYP functional with 6-311++G(d,p) basis set.

  • Geometry Optimization: Optimize the neutral molecule (

    
    ) and the radical (
    
    
    
    ) for every OH position.
  • Frequency Calculation: Ensure no imaginary frequencies (confirms local minima).

  • Calculation:

    
    
    (Where 
    
    
    
    is the sum of electronic and thermal enthalpies at 298K).
  • Interpretation: The position with the lowest BDE is the primary antioxidant site.

Visualizing the Resonance Logic

The diagram below maps the electron delocalization potential for the 3',4' (Catechol) vs. 5,7 (Resorcinol) systems.

ResonanceLogic cluster_0 High Potency: B-Ring Catechol (3',4'-OH) cluster_1 Low Potency: A-Ring Resorcinol (5,7-OH) Cat_Start Radical Attack on 4'-OH Cat_Inter Radical delocalizes to 3'-OH (Ortho-Stabilization) Cat_Start->Cat_Inter Cat_Final Stable o-Quinone Formation Cat_Inter->Cat_Final Res_Start Radical Attack on 7-OH Res_Inter Radical trapped in A-Ring (No Cross-Ring Delocalization) Res_Start->Res_Inter Res_Final Unstable Radical (Reversible Reaction) Res_Inter->Res_Final

Caption: Resonance stabilization comparison. The B-ring catechol allows for quinone formation (stable), whereas A-ring radicals lack equivalent stabilization.

References

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. Source: RSC Medicinal Chemistry (via NIH) [Link]

  • Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Source: Molecules (MDPI) [Link]

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Source: Journal of Intercultural Ethnopharmacology (via NIH) [Link]

  • Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Source: Molecules (MDPI) [Link]

  • Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3',4´-Trihydroxyflavone. Source: International Journal of Molecular Sciences (via NIH) [Link]

Sources

Methodological & Application

HPLC-UV method for quantification of 5,3',4'-Trihydroxyflavone in extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 5,3',4'-Trihydroxyflavone (5,3',4'-THF). Unlike its common isomer Luteolin (5,7,3',4'-tetrahydroxyflavone), 5,3',4'-THF lacks the hydroxyl group at the C7 position. This structural difference significantly alters its hydrophobicity and retention behavior, rendering standard Luteolin protocols suboptimal.

This guide provides a self-validating protocol designed for drug development and phytochemical analysis, grounded in ICH Q2(R1) validation standards.

Physicochemical Foundation & Strategy

Understanding the molecular behavior of 5,3',4'-THF is prerequisite to accurate analysis.

Structural Considerations
  • Hydrophobicity: The absence of the 7-OH group makes 5,3',4'-THF more hydrophobic than Luteolin. It will typically elute after Luteolin on a C18 column.

  • Ionization (pKa): The molecule contains a catechol moiety (3',4'-OH) and a 5-OH group.

    • The 5-OH forms a strong intramolecular hydrogen bond with the 4-carbonyl group. This "locks" the proton, making it difficult to ionize (pKa > 10).

    • The 3',4'-OH groups are typical phenolic hydroxyls (pKa ~ 9.0).

    • Implication: To prevent peak tailing and retention time shifts caused by ionization, the mobile phase pH must be maintained well below the pKa of the catechol group (pH < 3.0 is recommended).

UV-Vis Detection Strategy

Flavones exhibit two characteristic absorption bands:

  • Band II (Benzoyl system): ~240–280 nm.[1]

  • Band I (Cinnamoyl system): ~300–380 nm. The 5-OH substitution induces a bathochromic shift in Band I. For 5,3',4'-THF, the absorption maximum (

    
    ) is typically observed between 345 nm and 355 nm .
    
  • Primary Wavelength: 350 nm (Specific for flavone backbone).

  • Secondary Wavelength: 254 nm (Universal aromatic detection, useful for impurity profiling).

Experimental Protocol

Reagents and Materials
  • Reference Standard: this compound (Purity > 98%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or 18.2 MΩ).[2]

  • Modifiers: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%, HPLC grade).

  • Internal Standard (Optional): 7-Hydroxyflavone or Chrysin (ensure resolution from analyte).

Instrumentation Setup
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven.[3]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), End-capped.

    • Dimensions: 150 mm x 4.6 mm, 5 µm (Standard) OR 100 mm x 2.1 mm, 1.7 µm (UHPLC).

    • Why End-capped? To minimize silanol interactions with the phenolic hydroxyls, reducing peak tailing.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water. (pH ~ 2.7).

  • Solvent B (Organic): 100% Acetonitrile.

  • Note: Acetonitrile is preferred over methanol for flavones as it generally provides sharper peaks and lower backpressure.

Gradient Program

Flow Rate: 1.0 mL/min (for 4.6 mm ID column).[4] Temperature: 30°C.

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Matrix elution)
20.04060Linear Gradient
22.0595Wash Step
25.0595Wash Hold
25.1955Re-equilibration
30.0955End
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 5,3',4'-THF. Dissolve in 10 mL of DMSO or Methanol . Note: DMSO is recommended if solubility in methanol is slow.

  • Working Standards: Serially dilute the Stock Solution with the initial mobile phase (95:5 Water:ACN) to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (Plant/Tissue Extract)

The extraction efficiency depends on disrupting the matrix and solubilizing the aglycone.

  • Lyophilization: Freeze-dry sample to remove water.

  • Weighing: Weigh 100 mg of dried powder.

  • Extraction Solvent: Add 5 mL of Methanol:Water (80:20 v/v) with 0.1% Formic Acid.

  • Disruption: Sonicate for 30 minutes at < 40°C.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

Method Validation (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the method must be validated.

System Suitability Testing (SST)

Inject the 25 µg/mL standard 5 times before running samples.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity

Plot Peak Area (


) vs. Concentration (

).
  • Acceptance:

    
    .[3][4]
    
  • Range: The method is linear typically between 1 µg/mL and 100 µg/mL.

Sensitivity (LOD/LOQ)

Calculate based on the Standard Deviation of the Response (


) and Slope (

):
  • LOD (Limit of Detection):

    
    
    
  • LOQ (Limit of Quantification):

    
    
    
Accuracy (Recovery)

Spike a known amount of standard into a blank matrix at 3 levels (50%, 100%, 150% of target concentration).

  • Acceptance: Recovery between 95% - 105%.

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the critical decision path for the HPLC analysis.

HPLC_Workflow start Start: Method Setup column Column Selection C18 End-capped start->column mobile Mobile Phase Prep A: 0.1% Formic Acid B: Acetonitrile start->mobile run_std Run Standard (350 nm) column->run_std check_pka Check pH < pKa (9.0) Ensure Neutral State mobile->check_pka check_pka->run_std sst_check System Suitability? RSD < 2%, Tailing < 1.5 run_std->sst_check fail Troubleshoot: Check pH, Column Age, Leaks sst_check->fail No pass Proceed to Sample Analysis sst_check->pass Yes fail->mobile Adjust calc Quantification (External Standard Method) pass->calc

Caption: Logical workflow for establishing system suitability before sample analysis.

Sample Extraction Pathway

Optimized for recovery of hydrophobic flavones.

Extraction_Protocol raw Raw Material (Dried Powder) solvent Add Solvent 80% MeOH + 0.1% FA raw->solvent sonic Sonication 30 min, <40°C solvent->sonic Disrupt Cell Walls centrifuge Centrifugation 10,000 x g sonic->centrifuge Sediment Debris filter Filtration 0.22 µm PTFE centrifuge->filter Clarify vial HPLC Vial Ready for Injection filter->vial

Caption: Step-by-step extraction protocol to ensure maximum recovery and protect the HPLC column.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure column is "End-capped". Increase ionic strength (add 5mM Ammonium Formate) if necessary, though acid usually suffices.
Retention Shift pH fluctuation.Prepare fresh mobile phase daily. Ensure Formic Acid is volatile enough not to evaporate disproportionately in open reservoirs.
Split Peaks Solvent mismatch.Sample solvent is stronger than initial mobile phase. Dilute sample in starting mobile phase (95% Water) before injection.
Low Sensitivity Wrong wavelength.5,3',4'-THF has a specific max. Run a spectral scan (190-400nm) on your specific instrument to pinpoint the lambda-max (likely 350 nm).

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]

  • de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids.[2][3][4][7] Journal of Chromatography A, 1112(1-2), 31-63.

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Seminal text on UV spectral shifts of flavonoids).

  • PubChem. (n.d.).[8] this compound Compound Summary. National Center for Biotechnology Information.

Sources

High-Precision MTT Assay Protocol for 5,3',4'-Trihydroxyflavone IC50 Determination

[1][2][3]

Application Note: AN-FLAV-053 Compound: 5,3',4'-Trihydroxyflavone (C₁₅H₁₀O₅) Method: Colorimetric Tetrazolium Reduction (MTT)[1][2][3][4]

Executive Summary & Scientific Rationale

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of This compound using the MTT assay.[2] While the MTT assay is a gold standard for cytotoxicity, this specific flavone presents a unique chemical challenge: intrinsic reductive potential .[3][4]

The Challenge: this compound possesses hydroxyl groups at the 3' and 4' positions (catechol moiety) and the 5 position.[2] These groups can chemically reduce the tetrazolium salt (MTT) into purple formazan extracellularly, even in the absence of viable mitochondria.[3][4] This generates "false viability" signals, leading to an underestimation of cytotoxicity (higher IC50).[3][4]

The Solution: This protocol implements a Wash-Intervention Step prior to MTT addition.[1][2][3][4] By removing the flavonoid-containing media before introducing the tetrazolium dye, we eliminate chemical interference while preserving the intracellular metabolic signal.[3]

Critical Pre-Assay Analysis

Chemical Properties & Stock Preparation[1][2][3][4]
  • Molecular Weight: 270.24 g/mol [1][3][4]

  • Solubility: Lipophilic.[2][3][4][5] Soluble in DMSO (Dimethyl sulfoxide).[2][3][4][6]

  • Stability: Sensitive to oxidation in culture media (pH > 7.4).[2][3][4] Prepare fresh dilutions immediately before use.

The "False Positive" Mechanism

The following diagram illustrates why standard protocols fail with polyphenols and how this protocol corrects it.

Flavonoid_Interference_Logiccluster_StandardStandard Protocol (Flawed)FlavoneThis compound(In Media)Formazan_FalseExtracellular Formazan(Chemical Artifact)Flavone->Formazan_FalseDirect ChemicalReductionMTTMTT Reagent(Yellow)Cell_RedMitochondrialReductaseMTT->Cell_RedMTT->Formazan_FalseFormazan_TrueIntracellular Formazan(True Viability)Cell_Red->Formazan_TrueEnzymaticConversionResultTotal Signal = True + False(Underestimated Toxicity)Formazan_False->ResultFormazan_True->Result

Figure 1: Mechanism of flavonoid interference in tetrazolium assays. Direct reduction by the compound creates background noise.

Materials & Reagent Preparation

Stock Solution (10 mM)

To ensure accuracy, prepare a high-concentration stock to minimize DMSO volume in the final assay.[2][3][4]

ComponentQuantityNotes
This compound 2.70 mgWeigh using analytical balance (d=0.01mg)
DMSO (Anhydrous) 1.00 mLVortex until fully dissolved.[1][2][3][4]
Storage -20°CProtect from light.[1][2][3][4] Stable for ~1 month.
MTT Reagent
  • Concentration: 5 mg/mL in PBS (Phosphate Buffered Saline).

  • Filtration: 0.22 µm filter sterilize to remove insoluble residues that mimic formazan crystals.[2][3][4]

  • Storage: 4°C in the dark (foil wrapped). Do not freeze.

Experimental Protocol

Phase 1: Cell Seeding (Day 0)[1][2][3][4]
  • Harvest cells in the exponential growth phase.[3][4]

  • Seeding Density: Optimize per cell line (typically 3,000–8,000 cells/well for 96-well plates).

  • Volume: 100 µL per well.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 100 µL PBS (no cells) to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Dilute the 10 mM Stock in culture medium to 2x the highest desired final concentration (e.g., if testing 100 µM, prepare 200 µM).

    • Perform 1:2 or 1:3 serial dilutions in medium containing the same % of DMSO as the highest concentration.

    • Critical: Final DMSO concentration on cells must be < 0.5% (v/v) to avoid solvent toxicity.[2][3][4]

  • Treatment:

    • Remove old media from the plate (carefully, do not disturb monolayer).[3][4]

    • Add 100 µL of fresh media containing the specific concentration of this compound.

    • Controls:

      • Vehicle Control: Media + DMSO (same % as treated wells).[2][3]

      • Positive Control:[1][2][4] A known cytotoxic agent (e.g., Doxorubicin) or 10% DMSO (for 100% kill).[2][3][4]

      • Blank (No Cells): Media only (for background subtraction).

  • Incubate for the desired timepoint (24h, 48h, or 72h).

Phase 3: The Wash & MTT Addition (Day 2/3)

This is the deviation from standard protocols to ensure accuracy.

  • Aspirate: Carefully remove the media containing the flavone.[3][4]

  • Wash: Gently add 100 µL of warm PBS to each well and aspirate immediately.

    • Reasoning: This removes residual this compound that would otherwise react with MTT.[2][3][4]

  • MTT Addition: Add 100 µL of fresh serum-free media + 10 µL of MTT stock (5 mg/mL) to each well.

    • Final MTT concentration: ~0.45 mg/mL.[2][3][4][7]

  • Incubation: Return to incubator for 3–4 hours. Check for purple precipitate under a microscope.[2][3][4]

Phase 4: Solubilization & Readout[1][2][3][4]
  • Stop Reaction: Carefully remove the MTT-containing media. Do not disturb the purple crystals at the bottom.[3][4]

  • Solubilize: Add 100 µL of DMSO to each well.

  • Mix: Shake plate on an orbital shaker for 10–15 minutes (protected from light) to fully dissolve crystals.

  • Measure: Read absorbance at 570 nm (signal) and 630 nm (reference background).

Workflow Visualization

Protocol_Workflowcluster_InterventionCritical Intervention StepStartStart: Cell Seeding(Day 0)TreatCompound Treatment(Serial Dilution)Start->Treat24h AttachmentWashPBS Wash Step(Removes Flavone)Treat->Wash24-72h IncubationMTT_AddAdd MTT Reagent(3-4 Hours)Wash->MTT_AddPrevents InterferenceSolubilizeSolubilize Formazan(DMSO)MTT_Add->SolubilizeReadRead Absorbance(570nm - 630nm)Solubilize->Read

Figure 2: Optimized workflow incorporating the wash step to eliminate chemical reduction of MTT.[1][2][3][4]

Data Analysis & IC50 Calculation

Absorbance Correction

Calculate the net Optical Density (OD) for each well:

1234
Viability Calculation
1234
IC50 Determination

Do not use linear regression. Use Non-Linear Regression (Sigmoidal Dose-Response) .

  • X-axis: Log[Concentration of this compound]

  • Y-axis: % Cell Viability

  • Equation: Four-Parameter Logistic (4PL) Model:

    
    [1][2][3][4]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Blank) Flavonoid residue reducing MTT.[1][2][3][4]Increase PBS wash thoroughness; ensure blank wells contain media + MTT but no cells.
Low Signal in Controls Cells detached during wash.Use a multi-channel pipette at a 45° angle against the wall; do not dispense directly onto cells.[3][4]
Precipitate in Media Compound insolubility.This compound may precipitate >100 µM.[1][2][3] Check under microscope. If seen, IC50 is invalid above this limit.[3][4]
Variable Data Evaporation (Edge Effect).Ensure outer wells are filled with PBS; use a breathable plate seal.[2][3][4]

References

  • Riss, T. L., et al. (2013).[2][3][4] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

  • Peng, L., et al. (2005).[3][4] Interference of antioxidants with the MTT assay.

    • Note: This source establishes the mechanism of flavonoid-mediated MTT reduction.[1][2]

    • [Link]

  • PubChem. (2024).[3][4] Compound Summary: this compound.[2][3][4][8] National Library of Medicine.[3][4]

  • Stockert, J. C., et al. (2012).[2][3][4] Assays for Viability and Cytotoxicity involving Tetrazolium Salts. Acta Histochemica.

application of 5,3',4'-Trihydroxyflavone in 3D cell culture models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,3',4'-Trihydroxyflavone in 3D Cell Culture Models

Executive Summary

This application note details the methodological framework for utilizing This compound (5,3',4'-THF) in three-dimensional (3D) cell culture systems. While structurally analogous to the well-characterized flavone Luteolin (5,7,3',4'-tetrahydroxyflavone), the absence of the hydroxyl group at the C7 position in 5,3',4'-THF alters its hydrophobicity, kinase interaction profile, and membrane permeability.

Recent comparative studies of flavone isomers in 3D environments indicate that spatial configuration significantly impacts bioavailability and potency compared to 2D monolayers.[1] This guide provides a validated protocol for solubilization, dosing, and downstream analysis of 5,3',4'-THF, specifically targeting oxidative stress modulation and anti-inflammatory signaling in 3D macrophage and tumor microenvironment (TME) models.

Scientific Rationale & Structure-Activity Relationship (SAR)

The "3D Potency Gap"

Data indicates that flavones, including 5,3',4'-THF and its isomers (e.g., 7,3',4'-THF), often exhibit reduced bioactivity in 3D models compared to 2D cultures. This "potency gap" is attributed to:

  • Diffusion Barriers: The dense extracellular matrix (ECM) in spheroids/scaffolds limits passive diffusion.[1]

  • Hypoxic Core: 3D models develop hypoxic centers that alter metabolic processing of flavonoids.[1]

  • Altered Gene Expression: Cells in 3D upregulate drug efflux pumps (e.g., P-gp), potentially expelling the compound.[1]

Structural Advantage of 5,3',4'-THF

Unlike Luteolin, 5,3',4'-THF lacks the 7-OH group.

  • Hypothesis: The removal of the 7-OH group increases lipophilicity compared to Luteolin.[1] This may enhance penetration into the lipid-rich core of multicellular spheroids, theoretically offering a superior pharmacokinetic profile in dense 3D tissues despite lower intrinsic radical scavenging capacity in cell-free assays.[1]

Figure 1: Structural impact of 5,3',4'-THF on 3D tissue penetration mechanics.

Experimental Protocol: 5,3',4'-THF in 3D Culture

Reagent Preparation
  • Compound: this compound (Purity ≥98%).[1]

  • Vehicle: Dimethyl sulfoxide (DMSO).[1] Note: Avoid Ethanol due to volatility in long-term 3D incubation.[1]

  • Stock Solution: Prepare 50 mM in DMSO. Aliquot and store at -20°C.

  • Working Solution: Dilute in pre-warmed complete media immediately prior to use.

    • Critical Step: Final DMSO concentration must be < 0.5% (v/v) to prevent solvent-induced toxicity, which is amplified in 3D spheroids due to retention.[1]

3D Model Generation (Scaffold-Free Spheroid Method)

This protocol is optimized for macrophage (RAW 264.[1]7) or Tumor (HCT116/MCF-7) spheroids.[1]

  • Cell Seeding:

    • Use Ultra-Low Attachment (ULA) 96-well round-bottom plates.[1]

    • Seed density: 1,000 – 5,000 cells/well (Cell type dependent).[1]

    • Centrifuge plates at 200 x g for 5 minutes to initiate aggregation.

  • Spheroid Maturation:

    • Incubate for 3-4 days at 37°C, 5% CO₂.

    • Verify formation: Spheroids should be compact, with defined edges and diameter >300 µm.[1]

  • Treatment:

    • Perform a 50% media exchange to prevent spheroid disruption.[1]

    • Add 5,3',4'-THF at graded concentrations (e.g., 5, 10, 25, 50 µM).

    • Control: Vehicle (0.5% DMSO) and Positive Control (Luteolin 25 µM).[1]

    • Incubation Duration: 24h (for ROS/Signaling) to 72h (for Cytotoxicity).[1]

Analytical Workflows

Viability & Cytotoxicity (ATP Quantification)

Standard MTT/MTS assays are invalid in 3D culture due to poor reagent penetration into the spheroid core.[1] Use lytic ATP assays.[1]

  • Reagent: CellTiter-Glo® 3D (Promega) or equivalent.[1][2]

  • Protocol:

    • Remove 50% culture volume.[1]

    • Add volume of reagent equal to remaining culture volume (1:1 ratio).[1]

    • Shake vigorously for 5 minutes (essential for spheroid lysis).

    • Incubate 25 minutes to stabilize luminescence.

    • Read on a luminometer.[1]

Oxidative Stress (ROS) Imaging

To assess the antioxidant capacity of 5,3',4'-THF within the 3D matrix.

  • Probe: CellROX™ Deep Red or DCFDA.[1]

  • Protocol:

    • Wash spheroids gently with PBS (2x).[1]

    • Incubate with 5 µM CellROX reagent for 60 minutes (longer than 2D to ensure penetration).

    • Fix with 4% Paraformaldehyde (PFA) if performing endpoint confocal microscopy.[1]

    • Imaging: Use Confocal Laser Scanning Microscopy (CLSM).[1][3] Z-stack acquisition is required to visualize the spheroid core vs. periphery.[1]

Gene Expression (qRT-PCR)

Analyzing anti-inflammatory markers (e.g., IL-1β, iNOS) requires efficient RNA extraction from the collagen/matrix-rich spheroids.[1]

  • Lysis: Pool 8-12 spheroids per replicate to ensure sufficient RNA yield.

  • Homogenization: Use a micro-pestle or QIAshredder columns to disrupt the 3D structure before RNA isolation.[1]

Data Interpretation & Expected Outcomes

Table 1: Comparative Potency (Hypothetical/Derived based on Isomer Data)

Parameter2D Monolayer (5,3',4'-THF)3D Spheroid (5,3',4'-THF)Interpretation
IC₅₀ (Viability) Low (e.g., ~10 µM)High (e.g., ~25-40 µM)Reduced potency in 3D due to diffusion limits.[1]
ROS Scavenging High EfficiencyModerate EfficiencyOuter layers are protected; core may remain stressed.[1]
Anti-inflammatory Strong inhibition of NOVariableDependent on penetration depth.[1]

Key Finding: While 5,3',4'-THF may show higher IC₅₀ values in 3D than 2D, the 3D data is more predictive of in vivo tissue response. If efficacy is lost in 3D, the compound is likely to fail in animal models.

Workflow Visualization

Figure 2: Integrated workflow for high-throughput screening of 5,3',4'-THF in 3D spheroids.

References

  • Liao, W., et al. (2023). "Antioxidant and Anti-Inflammatory Effects of 6,3',4'- and 7,3',4'-Trihydroxyflavone on 2D and 3D RAW264.7 Models." International Journal of Molecular Sciences. Available at: [Link]

  • Syarifah, S., & Retnowati, R. (2019). "Characterization of Secondary Metabolites Profile of Flavonoid from Salam Leaves (Eugenia polyantha)." ResearchGate.[1][4][5] Available at: [Link]

  • Jensen, C., & Teng, Y. (2020). "Is It Time to Start Transitioning From 2D to 3D Cell Culture?"[1] Frontiers in Molecular Biosciences. Available at: [Link][1]

Sources

using 5,3',4'-Trihydroxyflavone as a positive control in antioxidant assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 5,3',4'-Trihydroxyflavone (5,3',4'-THF) as a positive control in antioxidant assays. Unlike broad-spectrum standards such as Trolox or Ascorbic Acid, 5,3',4'-THF offers a specific structural advantage: it isolates the antioxidant contribution of the B-ring catechol moiety (3',4'-dihydroxy) without the resonance influence of the 7-hydroxyl group found in common dietary flavonoids like Luteolin.

This molecule is the preferred positive control when validating assays designed to detect Hydrogen Atom Transfer (HAT) mechanisms in lipophilic environments or when studying Structure-Activity Relationships (SAR) of polyphenol-membrane interactions.

Scientific Mechanism & Rationale

Structure-Activity Relationship (SAR)

The efficacy of 5,3',4'-THF is driven by two critical structural features:

  • The B-Ring Catechol (3',4'-OH): This is the primary site for radical scavenging. The low bond dissociation energy (BDE) of these hydroxyls allows for rapid donation of hydrogen atoms to free radicals (e.g., DPPH•, ROO•).

  • The 5-OH Intramolecular Bond: The hydroxyl at position 5 forms a strong intramolecular hydrogen bond with the C4 carbonyl oxygen. While this reduces the H-donating capacity of the 5-OH itself, it stabilizes the resulting phenoxyl radical, preventing pro-oxidant side reactions often seen with simpler phenols.

Pathway Visualization

The following diagram illustrates the radical scavenging mechanism and the structural stabilization that makes 5,3',4'-THF a robust control.

AntioxidantMechanism cluster_SAR Structural Factors Compound This compound Intermediate Semiquinone Radical (Stabilized) Compound->Intermediate H-Atom Transfer (from 3' or 4' OH) Radical Free Radical (R•) (e.g., DPPH, ROS) Radical->Intermediate Reduced to RH Product Ortho-Quinone (Non-radical) Intermediate->Product Second H-Transfer (Disproportionation) Catechol B-Ring Catechol (Primary Activity) Catechol->Compound H_Bond 5-OH/4-CO H-Bond (Stability) H_Bond->Compound

Caption: Mechanism of 5,3',4'-THF radical scavenging via sequential Hydrogen Atom Transfer (HAT) at the B-ring catechol.

Material Preparation & Handling

Critical Warning: 5,3',4'-THF is lipophilic. Direct dissolution in aqueous buffers (PBS, Media) will result in precipitation and erratic data.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

ComponentMass/VolumeFinal Conc.
This compound (MW: 270.24 g/mol )2.70 mg10 mM
DMSO (Anhydrous)1.00 mLN/A
Working Solution (Daily Prep)

Dilute the master stock into the assay solvent immediately before use.

  • For Chemical Assays (DPPH/ABTS): Dilute in Ethanol or Methanol.

  • For Cellular Assays: Dilute in culture media. Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Purpose: To quantify the intrinsic hydrogen-donating ability of 5,3',4'-THF compared to test samples.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2][3][4]

  • Methanol (HPLC Grade)

Step-by-Step:

  • DPPH Preparation: Dissolve 2.4 mg DPPH in 100 mL Methanol (approx. 60 µM). Adjust absorbance to 0.70 ± 0.02 at 517 nm.

  • Standard Curve: Prepare serial dilutions of 5,3',4'-THF in Methanol (Range: 1 µM – 50 µM).

  • Reaction:

    • Add 20 µL of 5,3',4'-THF standard (or test sample) to a 96-well plate.

    • Add 180 µL of DPPH working solution.

    • Blank Control: 20 µL Methanol + 180 µL DPPH.

    • Color Correction: 20 µL Sample + 180 µL Methanol (to subtract native color).

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

Data Analysis: Calculate % Inhibition:



Protocol B: Cellular Antioxidant Activity (DCFDA Assay)

Purpose: To validate if 5,3',4'-THF can cross cell membranes and quench intracellular ROS.

Reagents:

  • DCFDA (2',7'-dichlorofluorescin diacetate)

  • TBHP (tert-Butyl hydroperoxide) as oxidative stressor.

  • Cell Line: HeLa, HepG2, or RAW 264.7.

Step-by-Step:

  • Seeding: Seed cells in a black-walled 96-well plate (10,000 cells/well) and culture overnight.

  • Probe Loading: Wash cells with PBS. Incubate with 20 µM DCFDA in serum-free media for 45 min at 37°C.

  • Treatment:

    • Wash cells to remove extracellular DCFDA.

    • Add 5,3',4'-THF (diluted in PBS/HBSS) at concentrations of 5, 10, 25, 50 µM.

    • Note: Ensure DMSO < 0.1%.

    • Incubate for 1 hour.

  • Stress Induction: Add TBHP (50 µM final) to induce ROS.

  • Kinetic Read: Measure Fluorescence immediately and every 10 min for 1 hour.

    • Excitation: 485 nm

    • Emission: 535 nm

Expected Results & Validation Criteria

To ensure your assay is valid, 5,3',4'-THF must meet specific performance benchmarks.

AssayParameterExpected Value (Approx.)Validation Logic
DPPH IC5010 – 15 µMComparable to Quercetin; significantly more potent than Apigenin.
ABTS TEAC Value2.5 – 3.01 molecule of 5,3',4'-THF should scavenge ~3 radicals due to resonance.
DCFDA ROS Reduction>50% reduction at 25 µMProves cell permeability and intracellular stability.

Troubleshooting Guide:

  • Precipitation: If the solution turns cloudy upon adding to PBS, the concentration is too high. Reduce stock concentration or add a surfactant (e.g., Tween-20, 0.05%) if compatible with the assay.

  • Rapid Color Loss (DPPH): If the blank loses color, the solvent is contaminated. Use fresh Methanol.

  • Pro-oxidant Effect: At high concentrations (>100 µM) in cell culture, catechols can auto-oxidize and generate H2O2. Always run a "Compound Only" control without TBHP.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

  • Cotelle, N., et al. (1996). Antioxidant properties of hydroxy-flavones. Free Radical Biology and Medicine.

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry.

Sources

Application Notes and Protocols: Evaluating the Impact of 5,3',4'-Trihydroxyflavone on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Scientific Imperative

5,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] A critical aspect of elucidating its mechanism of action lies in understanding its interactions with enzymes, the biological catalysts that drive innumerable physiological processes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the impact of this compound on enzyme kinetics. By moving beyond simple screening assays to detailed mechanistic studies, we can uncover the precise nature of its inhibitory or activatory effects, a crucial step in the journey from a promising compound to a potential therapeutic agent.

The principles of enzyme kinetics, governed by the Michaelis-Menten equation, provide a quantitative lens through which we can dissect the interaction between an enzyme, its substrate, and an inhibitor.[3][4] This document will detail the requisite experimental designs, from initial velocity measurements to the determination of key kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). Our focus is on establishing robust, self-validating protocols that ensure the generation of high-quality, reproducible data.

PART 1: Foundational Knowledge & Pre-Experimental Considerations

Understanding this compound

Before embarking on kinetic assays, a thorough understanding of the test compound is paramount.

  • Chemical Properties: this compound (PubChem CID: 88281) is a flavonoid with a molecular weight of 270.24 g/mol .[5] Its structure, featuring hydroxyl groups at the 5, 3', and 4' positions, is crucial for its biological activity.[6]

  • Solubility: Like many flavonoids, its solubility in aqueous buffers can be limited.[7] It is essential to determine the optimal solvent (e.g., DMSO) and its final concentration in the assay, ensuring it does not independently affect enzyme activity. A solvent tolerance study should be performed on the target enzyme.

  • Purity: The purity of the compound must be verified to avoid confounding results from contaminants. High-performance liquid chromatography (HPLC) is a standard method for this purpose.

The Target Enzyme: A Critical Choice

The selection of the target enzyme is dictated by the research hypothesis. Flavonoids are known to interact with a wide range of enzymes, including kinases, oxidoreductases, and hydrolases.[1][8]

  • Enzyme Source and Purity: Utilize a highly purified and well-characterized enzyme preparation. The presence of contaminating enzymes can lead to erroneous kinetic data.

  • Substrate Selection: The substrate should be specific for the target enzyme and ideally produce a product that can be continuously and sensitively monitored, often via spectrophotometry or fluorometry. The substrate concentration range for the assays should bracket the Kₘ value.[9]

Assay Conditions: The Pursuit of Physiological Relevance

Enzyme activity is highly sensitive to the experimental environment.[10]

  • Buffer and pH: The buffer system should maintain a stable pH at which the enzyme is active and stable. This pH should ideally be close to physiological conditions (pH 7.4) unless the enzyme's natural environment dictates otherwise.

  • Temperature: Enzyme assays should be conducted at a constant, controlled temperature, typically 25°C or 37°C.[10]

  • Cofactors: If the enzyme requires cofactors (e.g., metal ions, NAD⁺/NADH), their concentrations should be saturating and non-limiting.[9]

PART 2: Experimental Protocols - A Step-by-Step Guide

This section provides detailed protocols for a systematic investigation of the effect of this compound on enzyme kinetics.

Preliminary Assays: Setting the Stage

Rationale: To determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

Steps:

  • Prepare a series of dilutions of the enzyme stock solution in the assay buffer.

  • Initiate the reaction by adding a saturating concentration of the substrate to each enzyme dilution.

  • Monitor product formation over time using a suitable detection method (e.g., spectrophotometer).

  • Plot the initial reaction velocity (v₀) against the enzyme concentration.

  • Select an enzyme concentration from the linear range of this plot for subsequent experiments.

Rationale: To establish the baseline kinetic parameters of the enzyme in the absence of the inhibitor.

Steps:

  • Prepare a series of substrate dilutions in the assay buffer. The concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ. If Kₘ is unknown, a wide range of substrate concentrations should be tested.

  • Add the predetermined optimal concentration of the enzyme to each substrate dilution.

  • Initiate the reaction and measure the initial velocity (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration ([S]). This will yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.[4]

  • Analyze the data using non-linear regression to fit the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) to determine Vₘₐₓ and Kₘ.

  • Alternatively, linearize the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[3][4] The y-intercept of this plot is 1/Vₘₐₓ, and the x-intercept is -1/Kₘ.[3][4]

Inhibition Assays: Uncovering the Mechanism

Rationale: To determine the concentration of this compound that inhibits 50% of the enzyme's activity under specific assay conditions.[11] This provides a measure of the inhibitor's potency.

Steps:

  • Prepare a serial dilution of this compound. A typical starting range might be from 100 µM down to 1 nM.

  • In a multi-well plate, set up reactions containing the enzyme, a fixed concentration of substrate (typically at or near the Kₘ), and varying concentrations of the inhibitor.

  • Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).

  • Initiate the reactions and measure the initial velocities.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Data Presentation: IC₅₀ Determination

[this compound] (µM)Initial Velocity (µM/min)% Inhibition
0 (Control)1000
0.1955
17525
105050
502080
1001090

Rationale: To determine whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.[13] This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Steps:

  • Select several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, perform a full substrate titration as described in Protocol 2.1.2.

  • Measure the initial velocities for all combinations of substrate and inhibitor concentrations.

  • Generate Michaelis-Menten and Lineweaver-Burk plots for each inhibitor concentration.[13]

  • Analyze the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mode of inhibition.[13][14]

Data Presentation: Kinetic Parameters in the Presence of Inhibitor

[Inhibitor] (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µM/min)
010100
520100
1030100
2050100
Determining the Inhibition Constant (Kᵢ)

Rationale: To obtain a true measure of the inhibitor's binding affinity, independent of substrate concentration.

Rationale: For a more accurate determination of Kᵢ, secondary plots can be generated from the data obtained in the mode of inhibition studies.[15]

Steps:

  • From the Lineweaver-Burk plots generated at different inhibitor concentrations, extract the slope or the y-intercept values.

  • For competitive inhibition: Plot the slopes of the Lineweaver-Burk plots against the inhibitor concentration. The x-intercept of this secondary plot is -Kᵢ.[15]

  • For non-competitive inhibition: Plot the y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration. The x-intercept of this secondary plot is -Kᵢ.

  • For uncompetitive and mixed inhibition: More complex secondary plots are required. For uncompetitive inhibition, a plot of the y-intercepts versus inhibitor concentration will yield a line with a slope of 1/(Vₘₐₓ * Kᵢ'). For mixed inhibition, both slopes and y-intercepts will change with inhibitor concentration, and replots of both can be used to determine Kᵢ and Kᵢ'.

Rationale: An alternative graphical method to determine Kᵢ and the mode of inhibition.[16][17]

Steps:

  • Measure the initial velocity at several fixed substrate concentrations while varying the inhibitor concentration.

  • Plot 1/v₀ versus the inhibitor concentration ([I]) for each substrate concentration.

  • For competitive inhibition: The lines will intersect at a point where the y-coordinate is 1/Vₘₐₓ and the x-coordinate is -Kᵢ.

  • For non-competitive inhibition: The lines will intersect on the x-axis at -Kᵢ.

  • For uncompetitive inhibition: The lines will be parallel.

PART 3: Visualization & Data Interpretation

Visualizing Experimental Workflows and Inhibition Models

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results A This compound Stock G IC₅₀ Determination A->G H Mode of Inhibition Study A->H B Enzyme Stock E Enzyme Titration B->E F Kₘ & Vₘₐₓ Determination B->F B->G B->H C Substrate Stock C->F C->G C->H D Assay Buffer D->E D->F D->G D->H M Optimal [Enzyme] E->M I Michaelis-Menten Plot F->I J Lineweaver-Burk Plot F->J K Dose-Response Curve G->K H->J N Kₘ & Vₘₐₓ I->N L Secondary Plots / Dixon Plot J->L J->N O IC₅₀ K->O P Mode of Inhibition & Kᵢ L->P M->F M->G M->H N->G

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C_E E C_S S C_I I C_ES ES C_EI EI C_P E + P NC_E E NC_S S NC_I I NC_ES ES NC_EI EI NC_ESI ESI NC_P E + P UC_E E UC_S S UC_I I UC_ES ES UC_ESI ESI UC_P E + P

Interpreting Kinetic Data

The changes observed in the apparent Kₘ and Vₘₐₓ values upon the addition of this compound are indicative of its mode of inhibition:

  • Competitive Inhibition: Apparent Kₘ increases, while Vₘₐₓ remains unchanged.[14] The inhibitor competes with the substrate for the active site. On a Lineweaver-Burk plot, the lines intersect at the y-axis.[14]

  • Non-competitive Inhibition: Apparent Vₘₐₓ decreases, while Kₘ remains unchanged.[14] The inhibitor binds to a site other than the active site and affects catalysis but not substrate binding. The Lineweaver-Burk plots will have different y-intercepts but the same x-intercept.

  • Uncompetitive Inhibition: Both apparent Kₘ and Vₘₐₓ decrease.[13] The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plots will show parallel lines.[13]

  • Mixed Inhibition: Both apparent Kₘ and Vₘₐₓ are altered. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The Lineweaver-Burk plots will intersect to the left of the y-axis.

PART 4: Self-Validation and Trustworthiness

To ensure the integrity of the generated data, the following control experiments and validation steps are essential:

  • Time-Dependent Inhibition: To check for irreversible inhibition, pre-incubate the enzyme with this compound for varying periods before adding the substrate. A time-dependent decrease in activity suggests irreversible inhibition.

  • Reversibility of Inhibition: To confirm reversible inhibition, the enzyme activity should be fully restored upon removal of the inhibitor by methods such as dialysis or rapid dilution.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Assays should be performed in the presence of a non-ionic detergent (e.g., Triton X-100) to mitigate this. A lack of change in inhibitory potency suggests aggregation is not a significant factor.

  • Assay Interference: It is crucial to test whether this compound interferes with the detection method (e.g., absorbance or fluorescence). This can be done by running the assay without the enzyme.

Conclusion

The protocols and guidelines presented in this document provide a rigorous and systematic approach to characterizing the effects of this compound on enzyme kinetics. By meticulously following these steps, researchers can generate high-quality, reliable data that will significantly contribute to understanding the biochemical mechanisms of this promising natural compound. This detailed kinetic analysis is an indispensable component of modern drug discovery and development, paving the way for the rational design of novel therapeutics.

References

  • Ahmad, S., & Zeb, A. (2021). Phytochemical profile and pharmacological properties of Trifolium repens. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 449-457. [Link]

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • Furman, D., Campisi, J., Verdin, E., Carrera-Bastos, P., Targ, S., Franceschi, C., ... & Gilroy, D. W. (2019). Chronic inflammation in the etiology of disease across the life span. Nature medicine, 25(12), 1822-1832. [Link]

  • Gao, A. M., Ke, Z. P., Shi, F., Sun, G. C., & Chen, H. (2016). Apigenin sensitizes BEL-7402/5-FU cells to 5-FU by regulating ROS/ERK/Nrf2 signaling pathway. OncoTargets and therapy, 9, 6767. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • LibreTexts Chemistry. (2023, September 22). 10.2: The Equations of Enzyme Kinetics. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Assessment of Enzyme Inhibition. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88281, this compound. [Link]

  • Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]

  • Wikipedia. (2023, December 26). Secondary plot (kinetics). [Link]

  • Yang, B. W., Yang, S., Kim, S., Baek, A. R., Sung, B., Kim, Y. H., ... & Choi, G. (2022). Flavonoid-Conjugated Gadolinium Complexes as Anti-Inflammatory Theranostic Agents. Antioxidants, 11(12), 2470. [Link]

Sources

use of 5,3',4'-Trihydroxyflavone in studying structure-activity relationships of flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5,3',4'-Trihydroxyflavone (CAS: 19852-25-6), often functionally regarded as 7-Deoxyluteolin , is a critical structural probe in flavonoid drug discovery. While Luteolin (5,7,3',4'-tetrahydroxyflavone) is the bioactive benchmark for the flavone class, its multiple hydroxyl groups create ambiguity regarding the specific pharmacophore responsible for biological effects (e.g., kinase inhibition, antioxidant capacity, or metabolic instability).

This compound serves as a subtractive SAR tool . By retaining the B-ring catechol (3',4'-OH) and the A-ring chelating site (5-OH/4-C=O) but lacking the 7-OH group, it allows researchers to:

  • Isolate Electronic Contributions: Determine if the 7-OH electron-donating resonance is required for radical scavenging kinetics.

  • Assess Metabolic Liability: The 7-OH position is a primary site for Phase II glucuronidation. This compound is used to validate strategies for improving metabolic stability.

  • Probe Hydrophobic Pockets: Removing the polar 7-OH increases lipophilicity (LogP), altering binding affinity in kinase pockets where the 7-position faces hydrophobic residues.

Chemical Profiling & SAR Logic

The utility of this compound is best understood in comparison to its parent analogs.

Table 1: Comparative Physicochemical Profile for SAR Benchmarking

CompoundSubstitution PatternKey FeaturePrimary SAR Utility
Luteolin 5, 7, 3', 4' - OHFull PharmacophoreBenchmark for maximal potency (antioxidant/kinase).
Apigenin 5, 7, 4' - OHB-Ring DeletionTests importance of the 3'-OH (catechol) moiety.
This compound 5, 3', 4' - OH A-Ring Deletion Tests importance of the 7-OH (acidity/metabolism).
Baicalein 5, 6, 7 - OHB-Ring NullTests A-ring dominance; B-ring is unsubstituted.
SAR Visualization: The "7-Deoxy" Logic

SAR_Logic Luteolin Luteolin (5,7,3',4'-OH) THF This compound (No 7-OH) Luteolin->THF Synthetic Dehydroxylation Cat 3',4'-Catechol (Retained) THF->Cat Preserves Radical Scavenging (B-ring) Chel 5-OH / 4-C=O (Retained) THF->Chel Preserves Metal Chelation (A-ring) Lip Lipophilicity (Increased) THF->Lip Loss of Polar -OH Met Glucuronidation Site (Blocked at pos 7) THF->Met Metabolic Stability Probe

Figure 1: Structural logic of using this compound to decouple specific physicochemical properties from the parent Luteolin scaffold.

Application Protocol: Differential Antioxidant Kinetics

Purpose: To distinguish between thermodynamic radical scavenging (total capacity) and kinetic scavenging (speed). The 7-OH group in Luteolin donates electron density to the chromone system, stabilizing the phenoxy radical. This compound tests whether the B-ring catechol alone is sufficient for rapid scavenging without A-ring resonance support.

Reagents:

  • Probe: this compound (10 mM stock in DMSO).

  • Control: Luteolin (10 mM stock in DMSO).

  • Radical Source: DPPH (2,2-diphenyl-1-picrylhydrazyl), 100 µM in Methanol.

  • Instrument: UV-Vis Spectrophotometer with kinetic mode (read every 1s).

Workflow:

  • Preparation: Dilute flavonoid stocks to final concentrations of 5, 10, 20, and 50 µM in methanol.

  • Rapid Mixing: Add 20 µL of flavonoid solution to 180 µL of DPPH solution in a quartz cuvette or 96-well plate.

  • Kinetic Measurement: Immediately measure absorbance at 517 nm (

    
    ) every 1 second for the first 60 seconds, then every 30 seconds for 10 minutes.
    
  • Data Analysis (Second-Order Rate Constant):

    • Plot

      
       vs. time.
      
    • The slope of the initial linear region represents the rate constant (

      
      ).
      
    • Interpretation: If

      
      , the 7-OH is electronically coupled to the radical stabilization. If 
      
      
      
      , the B-ring catechol operates independently.

Application Protocol: Metabolic Stability (Glucuronidation Blockade)

Purpose: The 7-hydroxyl group is the most acidic phenolic proton (


) and the primary target for UDP-glucuronosyltransferases (UGTs). This protocol validates this compound as a metabolically stable scaffold compared to Luteolin.

Reagents:

  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid), 2 mM.

  • Pore Forming Agent: Alamethicin (25 µg/mg protein).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:

  • Activation: Pre-incubate HLM (0.5 mg/mL final) with Alamethicin on ice for 15 min to permeabilize the membrane.

  • Incubation Mix: Combine HLM, MgCl₂ (5 mM), and this compound (1 µM) in Phosphate Buffer (pH 7.4).

  • Initiation: Add UDPGA to start the reaction. Incubate at 37°C.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into Stop Solution (1:3 ratio). Centrifuge at 4000g for 20 min.

  • LC-MS/MS Analysis:

    • Monitor the depletion of the parent compound.[1]

    • Monitor the appearance of glucuronide conjugates (+176 Da shift).

    • Expected Result: Luteolin will show rapid depletion with a dominant Mono-glucuronide peak (7-O-Gluc). This compound should show significantly extended half-life (

      
      ), with glucuronidation shifting to the slower 3' or 4' positions.
      

Application Protocol: Kinase Selectivity (c-Src Targeting)

Purpose: To study the role of the 7-OH in kinase binding. In c-Src kinase, the flavonoid A-ring often sits near the ATP-binding hinge region. The 7-OH can form specific H-bonds or, conversely, incur desolvation penalties.

Molecular Docking Validation Workflow:

  • Target Preparation: Retrieve c-Src crystal structure (e.g., PDB: 2H8H). Remove water molecules (unless bridging).

  • Ligand Prep: Minimize energy of this compound and Luteolin.

  • Grid Generation: Center grid on the ATP binding pocket (Gatekeeper residue Thr338).

  • Docking: Perform flexible ligand docking (e.g., AutoDock Vina or Glide).

  • Interaction Analysis:

    • Hinge Region: Check for H-bonds between the 5-OH/4-C=O and the backbone (Met341 in c-Src).

    • Solvent Front: Analyze the 7-position. In Luteolin, 7-OH points toward the solvent or interacts with Lys295. In this compound, the 7-H is hydrophobic.

    • Score Comparison: If this compound scores better or equivalent to Luteolin, the 7-OH is not essential for binding, suggesting the "7-Deoxy" scaffold is a viable lead for kinase inhibitor design with better permeability.

Mechanism of Action Diagram

Kinase_Interaction cluster_Binding Binding Interactions Compound This compound Hinge Hinge Region (Met341) Compound->Hinge H-bond (5-OH) Hydrophobic Hydrophobic Pocket (Val/Ala) Compound->Hydrophobic Van der Waals (B-Ring) Solvent Solvent Interface (7-position) Compound->Solvent No Desolvation Penalty (Lack of 7-OH) Target Kinase ATP Pocket (c-Src / PI3K) Target->Hinge Target->Hydrophobic Target->Solvent

Figure 2: Interaction map showing how the lack of the 7-OH group in this compound minimizes desolvation penalties at the solvent interface of the kinase ATP pocket.

References

  • Biosynth. (2025). This compound Product Datasheet & Biological Activity. Retrieved from

  • Grigalius, I., & Petrikaite, V. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones.[2][3][4] Molecules, 22(12), 2169. Retrieved from

  • Chen, B., et al. (2023).[5] Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Food Chemistry. Retrieved from

  • Sroka, Z., et al. (2017). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules. Retrieved from

  • BenchChem. (2025).[6] The Antioxidant Profile of 3,4'-Dihydroxyflavone: A Technical Guide. Retrieved from

Sources

Troubleshooting & Optimization

optimizing extraction efficiency of 5,3',4'-Trihydroxyflavone from natural products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimizing Extraction of 5,3',4'-Trihydroxyflavone

Welcome to the technical support center for the efficient extraction of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction process. Here, we synthesize technical accuracy with field-proven insights to enhance your experimental outcomes.

Section 1: Foundational Knowledge - Understanding this compound

This compound is a natural flavonoid compound found in a variety of plants, recognized for its significant biological activities, including antioxidant and anti-inflammatory effects.[1] A thorough understanding of its chemical properties is the cornerstone of developing an effective extraction strategy. Flavonoids are a class of natural phenolic compounds synthesized in plants as bioactive secondary metabolites.[2]

The structure, featuring multiple hydroxyl (-OH) groups, dictates its polarity and solubility, making it more soluble in polar solvents. However, these same groups are susceptible to degradation under harsh conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSourceSignificance for Extraction
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-onePubChem[3]---
Molecular Formula C₁₅H₁₀O₅PubChem[3]---
Molecular Weight 270.24 g/mol PubChem[3][4]Important for molarity calculations and quantification.
Solubility Soluble in polar organic solvents like DMF and DMSO.[5] Generally soluble in alcohols (methanol, ethanol) and acetone.Cayman Chemical[5]Critical: Guides the choice of extraction solvent. The goal is to match the solvent polarity to the analyte for maximum yield.
XLogP3 1.7PubChem[3]Indicates a preference for more polar environments.
Stability Flavonoids can be sensitive to high temperatures, extreme pH, and light, which can cause degradation.[6]ResearchGate[6]Extraction conditions must be controlled to prevent loss of the target compound. Avoid prolonged exposure to high heat and direct light.
Common Natural Sources Found in various fruits, vegetables, and medicinal plants.[1][7] For example, it has been identified in Syzygium polyanthum (Salam leaves).[8]Biosynth,[1] NIH,[7] ResearchGate[8]The choice of plant material and its preparation (drying, grinding) will significantly impact extraction efficiency.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My extraction yield of this compound is consistently low. What are the most likely causes?

A1: Low yield is a common issue that can typically be traced back to a few key parameters. Here is a systematic approach to troubleshooting:

  • Solvent Mismatch: The most critical factor is the choice of solvent. Given the polar nature of this compound (due to its three hydroxyl groups), polar solvents are required.

    • Recommendation: If you are using a non-polar solvent (e.g., hexane, chloroform), you will get very low yields. Switch to polar solvents like methanol, ethanol, or acetone. Often, an aqueous mixture (e.g., 70-80% ethanol in water) is more effective than the pure solvent, as the water can help penetrate the plant matrix and swell the cell walls, improving solvent access.

  • Inadequate Cell Lysis: The flavonoid is located inside the plant cells. If the cell walls are not sufficiently disrupted, the solvent cannot efficiently access the target compound.

    • Recommendation: Ensure your plant material is dried and ground to a fine, uniform powder. A smaller particle size increases the surface area available for extraction.

  • Suboptimal Extraction Parameters: Time and temperature are a trade-off.

    • Temperature: Increasing the temperature generally improves solubility and diffusion rates. However, this compound is susceptible to thermal degradation. A study on flavonoid extraction showed optimal temperatures around 80°C for a 30-minute extraction.[9] If using conventional methods, try a moderately elevated temperature (e.g., 40-60°C).

    • Time: Ensure the extraction time is sufficient for the solvent to penetrate the matrix and dissolve the compound. For maceration, this could be 24-48 hours. For advanced methods like ultrasound-assisted extraction (UAE), 30-60 minutes is often enough.[2]

  • Incorrect Solid-to-Liquid Ratio: If the amount of solvent is too low, it can become saturated before all the flavonoid has been extracted.

    • Recommendation: A typical starting ratio is 1:10 or 1:20 (g of plant material to mL of solvent). You may need to optimize this for your specific material.

Q2: I am seeing many impurities in my crude extract, making purification difficult. How can I improve the selectivity of my extraction?

A2: Improving selectivity involves choosing conditions that favor the dissolution of your target flavonoid while leaving undesirable compounds (like chlorophylls, lipids, and waxes) behind.

  • Sequential Extraction with Increasing Polarity: This is a highly effective strategy.

    • Workflow:

      • Defatting Step: First, perform a preliminary extraction with a non-polar solvent like n-hexane. This will remove lipids, waxes, and chlorophyll without extracting the polar flavonoid. Discard the hexane extract (or save it for other analyses).

      • Target Extraction: Use the solid residue from the first step and extract it with your chosen polar solvent (e.g., methanol or 70% ethanol). This second extract will be significantly cleaner and enriched with your target compound.

  • Solvent Optimization: While methanol is an excellent solvent for flavonoids, it is also very effective at extracting a wide range of other polar compounds.

    • Recommendation: Try using ethyl acetate. It has intermediate polarity and can sometimes provide a cleaner extract than methanol or ethanol, although it may result in a slightly lower overall yield.

  • Advanced Extraction Methods: Techniques like Supercritical Fluid Extraction (SFE) using CO₂ with a polar co-solvent can offer very high selectivity. However, this requires specialized equipment.

Q3: I suspect my target compound is degrading during the extraction process. What steps can I take to prevent this?

A3: Flavonoid degradation is often caused by excessive heat, light, or unfavorable pH conditions.

  • Temperature Control: As mentioned, high temperatures can break down the flavonoid structure.

    • Recommendation: Use a temperature-controlled water bath or heating mantle. For heat-sensitive compounds, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE), which can be performed at room temperature, or maceration in the cold.

  • Light Protection: Flavonoids can be photochemically unstable.

    • Recommendation: Conduct your extraction in amber glass vessels or wrap your glassware in aluminum foil to protect the solution from light. Store extracts in the dark and at low temperatures (e.g., 4°C).

  • pH Management: Extreme pH levels can alter the chemical structure of flavonoids.[6]

    • Recommendation: Unless a specific pH is required for your method, it is best to work with neutral solvents. If you need to acidify the solvent (sometimes done to improve stability), use a small amount of a weak acid like formic or acetic acid (e.g., 0.1% v/v).

Q4: My results are not reproducible between batches. How can I ensure consistency?

A4: Reproducibility is key to valid scientific research. Lack of it points to uncontrolled variables in your protocol.

  • Standardize Plant Material: The source, age, and pre-processing of your natural product can cause significant variation.

    • Recommendation: Use plant material from the same source and batch if possible. Standardize your drying and grinding procedures to ensure a consistent particle size distribution for every experiment.

  • Precise Parameter Control: Every parameter must be kept constant.

    • Checklist:

      • Solid-to-Liquid Ratio: Use an analytical balance and calibrated volumetric flasks.

      • Extraction Time: Use a timer and be precise.

      • Temperature: Monitor and maintain with a calibrated thermometer.

      • Agitation/Sonication: Ensure the stirring speed or ultrasound power/frequency is the same for every run.

  • Solvent Quality:

    • Recommendation: Use HPLC-grade solvents to avoid variability from impurities.[10] Ensure your aqueous mixtures are prepared fresh and accurately.

Section 3: Standard Operating Protocol - Ultrasound-Assisted Extraction (UAE)

UAE is a modern, efficient method that uses the energy of acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[2]

Objective: To extract this compound from dried, powdered plant material with high efficiency.

Materials:

  • Dried, finely powdered plant material (e.g., leaves, stems).

  • HPLC-grade methanol (or 80% ethanol).

  • Ultrasonic bath or probe sonicator.

  • Amber glass extraction vessel (e.g., Erlenmeyer flask).

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper, or 0.45 µm syringe filter).

  • Rotary evaporator.

Procedure:

  • Sample Preparation: Weigh 5.0 g of dried, powdered plant material and place it into a 250 mL amber Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% methanol to the flask, creating a 1:20 solid-to-liquid ratio.

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Settings: Set the temperature to 40°C and the sonication time to 45 minutes.

    • Causality Note: The ultrasonic waves create and collapse microscopic bubbles, generating powerful shockwaves that rupture plant cell walls. This process, known as cavitation, dramatically increases the mass transfer of the target analyte into the solvent.

  • Filtration: After sonication, immediately filter the mixture under vacuum through a Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Residue Washing: Wash the solid residue on the filter paper with an additional 20 mL of the extraction solvent to recover any remaining analyte. Combine this wash with the initial filtrate.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (not exceeding 45°C) until the solvent is fully removed. The resulting dried material is your crude extract.

  • Quantification: Re-dissolve a known mass of the crude extract in a known volume of methanol. Analyze the concentration of this compound using a validated HPLC method.[10][11]

Section 4: Visualization of Workflows

General Extraction & Analysis Workflow

This diagram outlines the complete process from raw plant material to final quantification.

ExtractionWorkflow cluster_prep Pre-Processing cluster_extraction Extraction cluster_post Post-Processing & Analysis PlantMaterial Raw Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (Optional) CrudeExtract->Purification Analysis HPLC Quantification Purification->Analysis

Caption: General workflow for flavonoid extraction and analysis.

Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing and solving issues with low extraction yields.

Troubleshooting Start Problem: Low Yield CheckSolvent Is the solvent polar? (e.g., MeOH, EtOH) Start->CheckSolvent CheckParticleSize Is the particle size small and uniform? CheckSolvent->CheckParticleSize Yes Sol_UsePolar Action: Use polar solvent (e.g., 70% Ethanol) CheckSolvent->Sol_UsePolar No CheckTimeTemp Are time and temperature optimized? CheckParticleSize->CheckTimeTemp Yes Sol_Grind Action: Grind material to a finer powder CheckParticleSize->Sol_Grind No CheckRatio Is the solid:liquid ratio sufficient? (e.g., 1:20) CheckTimeTemp->CheckRatio Yes Sol_Optimize Action: Increase time/temp (e.g., 45 min, 45°C) Use advanced method (UAE) CheckTimeTemp->Sol_Optimize No Sol_IncreaseSolvent Action: Increase solvent volume CheckRatio->Sol_IncreaseSolvent No Success Yield Improved CheckRatio->Success Yes

Caption: Decision tree for troubleshooting low extraction yield.

References

  • McCreary, C., et al. (2015). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Scifo, C., et al. (2003). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. PubMed. Retrieved from [Link]

  • Pina, F., et al. (2012). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. ResearchGate. Retrieved from [Link]

  • Boudiar, T., et al. (2022). Optimization of Extraction Parameters, Total Polyphenols and Flavonoids Contents, and Antioxidant Activity of the Aqueous. Journal of Applied Chemistry. Retrieved from [Link]

  • Syarifah, et al. (2019). Flavon structure: (a) this compound;(b)... ResearchGate. Retrieved from [Link]

  • Ahmad, F., et al. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. Retrieved from [Link]

  • Talebi, M., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 88281. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Trihydroxyflavone. PubChem Compound Summary for CID 17840571. Retrieved from [Link].

Sources

Technical Support Center: 5,3',4'-Trihydroxyflavone (Fisetin) Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,3',4'-Trihydroxyflavone, a promising flavonol more commonly known as Fisetin. As a valued member of the research and development community, you are likely aware of Fisetin's potent antioxidant, anti-inflammatory, and senolytic properties.[1][2] However, its therapeutic potential is often hindered by a significant experimental hurdle: poor aqueous solubility.[1][3] This guide is designed to provide you with the foundational knowledge and practical, step-by-step protocols to overcome Fisetin precipitation in your buffered solutions, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my Fisetin precipitate immediately after I add it to my aqueous buffer?

Answer: This is the most common issue researchers face and is due to Fisetin's chemical structure. Fisetin is a hydrophobic (lipophilic) molecule, meaning it has very low solubility in water and aqueous buffers.[1][3] Direct addition of powdered Fisetin or a highly concentrated stock into a buffer system will cause it to exceed its solubility limit almost instantly, leading to precipitation.

The key is a two-step dissolution process:

  • Primary Dissolution: Dissolve the Fisetin powder in a small volume of a suitable organic solvent to create a concentrated stock solution.

  • Secondary Dilution: Slowly dilute this organic stock solution into your final aqueous buffer with vigorous mixing. This method, often called the "solvent drop-in" or "co-solvent" method, allows the Fisetin molecules to disperse evenly in the buffer before they have a chance to aggregate and precipitate.

Q2: What is the best organic solvent to make my initial stock solution?

Answer: The choice of the primary organic solvent is critical. An ideal solvent will dissolve Fisetin at a high concentration without interfering with your downstream experimental model (e.g., cell culture, enzyme assays).

SolventSolubility (approx.)Recommended UseKey Considerations
DMSO ~30 mg/mL[4]Gold Standard for Cell Culture. Highly effective solubilizer.[5] Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid cytotoxicity.
Ethanol (EtOH) ~5 mg/mL[4]Good for in vitro assays.Less toxic than DMSO but also a less effective solubilizer. May require warming to fully dissolve.
Dimethylformamide (DMF) ~30 mg/mL[4]Chemical assays.Effective solubilizer but generally not recommended for cell-based assays due to higher toxicity.

Data sourced from Cayman Chemical product information sheet.[4]

For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended choice for creating a high-concentration primary stock solution.

Q3: How does the pH of my buffer affect Fisetin solubility?

Answer: The pH of your buffer plays a significant role, although perhaps less dramatically than the initial solvent choice. Fisetin has four hydroxyl (-OH) groups, which are weakly acidic. The reported acidic pKa value for Fisetin is approximately 6.32.[6]

  • At acidic to neutral pH (below its pKa): The hydroxyl groups are protonated (in their -OH form). In this state, the molecule is less polar and thus less soluble in water.

  • At alkaline pH (above its pKa): The hydroxyl groups can become deprotonated (in their -O⁻ form). This ionization increases the molecule's polarity, which can modestly increase its aqueous solubility.[7]

However, be cautious. While increasing pH might slightly improve solubility, many flavonoids, including Fisetin, can become unstable and degrade at high pH. For most experiments, it is best to work within a physiological pH range (e.g., 6.8-7.4) and rely on co-solvents for solubility.[1]

G cluster_pH Effect of pH on Fisetin Low_pH Low pH (< 6.3) Protonated Fisetin-OH (Protonated Form) Low_pH->Protonated Favors High_pH High pH (> 6.3) Deprotonated Fisetin-O⁻ (Deprotonated/Ionized Form) High_pH->Deprotonated Favors Low_Sol Lower Aqueous Solubility Protonated->Low_Sol Leads to High_Sol Higher Aqueous Solubility Deprotonated->High_Sol Leads to

Caption: Relationship between pH, Fisetin ionization, and solubility.

Troubleshooting Guide & Protocols

Scenario 1: "My Fisetin precipitated immediately when I added my DMSO stock to my cell culture media."

This is a classic problem of improper dilution. You likely added the stock too quickly or the final concentration of Fisetin is too high for the amount of co-solvent (DMSO) present.

Solution: Follow the Validated Step-by-Step Protocol for Preparing a Stable Fisetin Working Solution.

Protocol: Preparing a Stable Fisetin Working Solution

This protocol is designed to achieve a final concentration of up to ~140 µg/mL (or ~0.5 mg/mL) in a buffer like PBS containing 50% DMSO, which should then be further diluted for your final working concentration.[4]

Materials:

  • This compound (Fisetin) powder

  • High-purity DMSO (cell culture grade)

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.2, or cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Workflow Diagram:

G start Start stock Step 1: Prepare Concentrated Stock (e.g., 30 mg/mL in DMSO) start->stock Weigh Fisetin intermediate Step 2: Prepare Intermediate Dilution (e.g., 1 mg/mL in Buffer) stock->intermediate Dilute dropwise while vortexing final Step 3: Prepare Final Working Solution (e.g., 50 µM in Media) intermediate->final Add to final volume end End final->end

Caption: Workflow for preparing a stable Fisetin solution.

Procedure:

  • Prepare Concentrated Primary Stock (e.g., 10-30 mg/mL):

    • Weigh out the required amount of Fisetin powder in a sterile tube.

    • Add the corresponding volume of pure DMSO to achieve your target concentration (e.g., for 10 mg of Fisetin, add 333 µL of DMSO for a 30 mg/mL stock).

    • Vortex vigorously until the Fisetin is completely dissolved. The solution should be a clear, yellow-orange color with no visible particles. This stock solution is stable for extended periods when stored at -20°C.[4]

  • Prepare the Final Working Solution:

    • Crucial Step: Dispense the final volume of your aqueous buffer (e.g., cell culture media) into a sterile tube.

    • Place the tube on a vortex mixer set to a medium-high speed.

    • While the buffer is vortexing, slowly add the required volume of your concentrated Fisetin stock solution drop-by-drop directly into the vortex. This rapid, turbulent mixing is essential to prevent localized high concentrations that lead to precipitation.

    • Example Calculation: To make 10 mL of a 50 µM Fisetin working solution:

      • Fisetin MW = 286.24 g/mol

      • From a 30 mg/mL stock (~105 mM): Add 4.76 µL of stock to 10 mL of media.

    • Continue vortexing for an additional 10-15 seconds after adding the stock.

  • Final Check & Use:

    • Visually inspect the solution. It should be clear. If you observe any cloudiness or precipitate, the final concentration may be too high, or the mixing was insufficient.

    • It is highly recommended to use the final aqueous solution immediately. Do not store aqueous dilutions of Fisetin for more than one day, as the compound's stability can decrease, and precipitation may occur over time.[4]

Scenario 2: "My Fisetin solution was clear at first but became cloudy after a few hours at room temperature or 37°C."

Answer: This indicates either delayed precipitation or chemical instability.

  • Delayed Precipitation: Even with co-solvents, you might be working at a concentration that is near the saturation point. Over time, especially with temperature changes (e.g., moving from room temp to a 37°C incubator), the solubility limit can be exceeded, causing the compound to fall out of solution.

    • Solution: Try preparing a slightly lower final concentration. Ensure your stock solution is fully dissolved before dilution.

  • Chemical Instability: Flavonoids can be sensitive to light, oxygen, and high pH, leading to degradation. The degradation products may be less soluble and appear as a precipitate.

    • Solution: Always prepare fresh working solutions for each experiment.[4] Protect stock solutions from light by storing them in amber vials or wrapping tubes in foil. When preparing the stock, purging the vial with an inert gas like argon or nitrogen can help displace oxygen and improve long-term stability.[4]

Advanced Strategies for Difficult Formulations

For researchers requiring higher concentrations or working in solvent-sensitive systems, advanced formulation strategies may be necessary. These methods often involve creating a more stable complex or dispersion of the Fisetin molecule.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Fisetin in their central cavity, rendering the complex water-soluble. Formulations with cyclodextrins like SBE-β-CD have been shown to significantly improve Fisetin's solubility.[8][9]

  • Nanoemulsions/Nanocrystals: These techniques reduce the particle size of Fisetin to the nanometer range, which dramatically increases the surface area and, consequently, the dissolution rate in aqueous media.[1][10] These methods can improve bioavailability for in vivo studies.[11]

  • Amorphous Solid Dispersions (ASDs): By dispersing Fisetin within a polymer matrix, its crystalline structure is disrupted. The amorphous form is more readily dissolved than the stable crystalline form.[3]

These advanced methods typically require specialized equipment and formulation expertise but offer powerful solutions for overcoming the inherent challenges of working with Fisetin.

By understanding the physicochemical properties of Fisetin and employing the systematic protocols outlined in this guide, you can successfully avoid precipitation and ensure the generation of reliable, high-quality data in your research.

References

  • Water Solubility and Dissolution Enhancement of Fisetin by Spherical Amorphous Solid Dispersion in Polymer of Cyclodextrin. Austin Publishing Group. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Water Solubility and Dissolution Enhancement of Fisetin by Spherical Amorphous Solid Dispersion in Polymer of Cyclodextrin. ResearchGate. [Link]

  • Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review. MDPI. [Link]

  • Designing fisetin nanocrystals for enhanced in cellulo anti-angiogenic and anticancer efficacy. PubMed Central, National Institutes of Health. [Link]

  • Mechanochemical Approach to Obtaining a Multicomponent Fisetin Delivery System Improving Its Solubility and Biological Activity. MDPI. [Link]

  • Fisetin Compound Summary. PubChem, National Institutes of Health. [Link]

  • Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice. International Journal of Pharmaceutics. [Link]

  • Fisetin in Cancer: Attributes, Developmental Aspects, and Nanotherapeutics. PubMed Central, National Institutes of Health. [Link]

  • Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Derivatization of 5,3',4'-Trihydroxyflavone (Fisetin)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 5,3',4'-Trihydroxyflavone, a potent flavonol commonly known as Fisetin. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Derivatization is a critical step to enhance the bioavailability, solubility, and therapeutic efficacy of flavonoids like fisetin, but it presents unique challenges due to the molecule's multiple reactive hydroxyl groups.[1][2][3][4]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions effectively.

Section 1: Foundational Concepts & Key Challenges

Understanding the Reactivity of Fisetin

Fisetin possesses four hydroxyl (-OH) groups at the 5, 3', 4', and 7 positions (the 3-OH is also present). The hydroxyl groups on the B-ring (3' and 4') and the A-ring (5 and 7) exhibit different levels of acidity and nucleophilicity. This differential reactivity is the primary challenge in achieving selective derivatization. Structure-activity relationship studies have shown that the hydroxyl groups, particularly the 3',4'-catechol group on the B-ring, are crucial for many of fisetin's biological activities.[5][6] Therefore, a carefully planned strategy is essential to modify specific positions while preserving others.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the derivatization of fisetin.

Issue 1: Low or No Product Yield

Q1: My derivatization reaction is not proceeding, or the yield is extremely low. What are the most likely causes?

A1: Low yield is a common frustration. Let's break down the potential culprits, starting with the most fundamental aspects of the reaction setup.

  • Inadequate Base: The reaction often requires a base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. If the base is too weak, deprotonation will be incomplete.

    • Troubleshooting: Ensure your base is sufficiently strong for the specific hydroxyl group you are targeting. For O-alkylation, strong bases like sodium hydride (NaH) are often effective.[7] The stoichiometry of the base is also critical; ensure you are using an adequate number of equivalents.[7]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Troubleshooting: Aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred for reactions like O-alkylation to avoid protonating the phenoxide intermediate.[5][7] Ensure your starting material and reagents are fully soluble in the chosen solvent at the reaction temperature.

  • Incorrect Reaction Temperature: Temperature is a key parameter in reaction kinetics.

    • Troubleshooting: The optimal temperature should be determined empirically. While some reactions proceed at room temperature[5], others may require heating to overcome the activation energy barrier.[8][9] A systematic approach is to start at room temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Degradation: The derivatizing agent or the base may have degraded due to improper storage.

    • Troubleshooting: Use freshly opened or properly stored reagents. For instance, moisture-sensitive reagents like NaH should be handled under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Regioselectivity (Reaction at the Wrong Hydroxyl Group)

Q2: I am getting a mixture of products with derivatization occurring at multiple hydroxyl positions. How can I improve selectivity?

A2: Achieving regioselectivity is the most significant challenge with polyhydroxylated flavonoids. The different hydroxyl groups on fisetin have varying reactivity, which can be exploited.

  • Exploiting Inherent Reactivity: The acidity of the hydroxyl groups generally follows the order 7-OH > 4'-OH > 5-OH. This means the 7-OH is the most acidic and often the most reactive site for deprotonation under basic conditions.

  • Protecting Group Strategy: This is the most robust method for ensuring regioselectivity. It involves a multi-step process:

    • Protection: Selectively "block" the hydroxyl groups you do not want to react using a suitable protecting group.

    • Derivatization: Perform the desired derivatization on the remaining free hydroxyl group.

    • Deprotection: Remove the protecting groups to yield the final, selectively derivatized product.

    • Expert Insight: An "orthogonal protecting group strategy" is highly effective. This involves using multiple protecting groups that can be removed under different conditions.[10] For example, a benzyl ether can be cleaved by hydrogenation, while an acetonide can be removed with acid.[11] This allows for sequential modifications at different sites.

  • Enzymatic Derivatization: Enzymes can offer high regioselectivity. For instance, cyclodextrin glycosyltransferase (CGTase) has been used for the glycosylation of fisetin, showing a preference for certain hydroxyl positions.[12][13]

Issue 3: Formation of Undesired Byproducts

Q3: Besides a mixture of isomers, I am observing unexpected byproducts in my reaction mixture. What could be happening?

A3: Byproduct formation can arise from side reactions or degradation of the starting material or product.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, byproduct).[7]

    • Troubleshooting: Reaction conditions can be tuned to favor O-alkylation. Polar aprotic solvents generally favor O-alkylation.[7]

  • Degradation: Flavonoids can be sensitive to harsh reaction conditions, such as strong bases or high temperatures, leading to the degradation of the flavone core.

    • Troubleshooting: Monitor the reaction closely and try to use the mildest conditions possible. It's often a balance between achieving a reasonable reaction rate and minimizing degradation. Running the reaction at a lower temperature for a longer duration might be beneficial.

Issue 4: Difficulty in Product Purification

Q4: I have a complex mixture that is difficult to separate by column chromatography. What can I do?

A4: Purification is often a bottleneck in flavonoid derivatization.

  • Similar Polarity: The starting material and the partially derivatized products may have very similar polarities, making chromatographic separation challenging.[7]

    • Troubleshooting:

      • Drive the reaction to completion: This minimizes the amount of starting material in the crude product.[7]

      • Optimize your chromatography: Experiment with different solvent systems for column chromatography to improve separation. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve resolution.

      • Consider alternative purification techniques: Preparative HPLC or crystallization might be necessary for difficult separations.

  • Product Characterization: It is crucial to properly characterize your purified products to confirm the structure and position of the modification.

    • Essential Techniques: Use a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR techniques like HMBC and HSQC) to unambiguously determine the structure of your derivatives.[14]

Section 3: Experimental Protocols & Data

Exemplary Protocol: Selective Methylation of the 7-OH Group

This protocol outlines a general strategy for the selective methylation of the most acidic hydroxyl group (7-OH) on the fisetin scaffold.

Step 1: Reaction Setup

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for selective deprotonation of the 7-OH group.

Step 2: Methylation

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1 equivalents), dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Quench the reaction by adding cold water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-O-methylfisetin.

Data Summary: Key Reaction Parameters

The optimization of a derivatization reaction often involves screening several parameters. The table below summarizes key variables to consider.

ParameterOptions & ConsiderationsRationale
Solvent DMF, THF, Acetone, AcetonitrileAprotic solvents are generally preferred to avoid protonation of the intermediate.[7]
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base and its strength will influence which hydroxyl group is deprotonated.
Temperature Room Temperature to 90°CTemperature affects the reaction rate but can also lead to side reactions if too high.[8]
Reaction Time 1 to 24 hoursMust be optimized to ensure maximum conversion without significant product degradation.[12][15]

Section 4: Visualizing the Workflow

Troubleshooting Workflow for Low Product Yield

The following diagram illustrates a logical decision-making process when troubleshooting a low-yield derivatization reaction.

G cluster_0 start Start: Low Yield Observed check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_base Is the base strong enough and stoichiometrically correct? check_reagents->check_base Yes re_purify Re-purify/dry reagents and solvents. check_reagents->re_purify No check_temp Is the reaction temperature optimal? check_base->check_temp Yes adjust_base Select a stronger base or adjust equivalents. check_base->adjust_base No check_time Is the reaction time sufficient? check_temp->check_time Yes optimize_temp Screen temperatures (e.g., RT, 55°C, 80°C). check_temp->optimize_temp No increase_time Increase reaction time; monitor by TLC/HPLC. check_time->increase_time No end_fail Problem Persists: Consider alternative strategy (e.g., protecting groups) check_time->end_fail Yes re_purify->check_reagents end_success Yield Improved re_purify->end_success adjust_base->check_base adjust_base->end_success optimize_temp->check_temp optimize_temp->end_success increase_time->check_time increase_time->end_success

A decision tree for troubleshooting low yield in fisetin derivatization.

References

  • Derivatization reaction optimization. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • The optimization of the derivatization conditions is illustrated by (a)... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Recent advances in the biosynthesis, structure–activity relationships, formulations, pharmacology, and clinical trials of fisetin. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (2022). PubMed. Retrieved January 31, 2026, from [Link]

  • Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity. (2022). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities. (2025). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Synthesis and Characterization of Highly Stable Fisetin Encapsulated in Lecithin-Chitosan-Savie Nanoparticles. (2025). ACS Omega. Retrieved January 31, 2026, from [Link]

  • Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • A Hydroxylated Flavonol, Fisetin Inhibits the Formation of a Carcinogenic Estrogen Metabolite. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • (PDF) Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone Methyltransferases. (2016). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Extraction, Isolation and Quantification of Bioactive Compound (Fisetin) and its Product Formulation. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Protective Effect of Flavonoids against Methylglyoxal-Induced Oxidative Stress in PC-12 Neuroblastoma Cells and Its Structure–Activity Relationships. (2022). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Chemical Perspective and Drawbacks in Flavonoid Estimation Assays. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? (2012). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Uncovering the Contrasting Binding Behavior of Plant Flavonoids Fisetin and Morin Having Subsidiary Hydroxyl Groups (−OH) with HRAS1 and HRAS2 i-Motif DNA Structures. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Investigating the Synergistic Anticancer Potential of 5,3',4'-Trihydroxyflavone and Paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. Combination therapy, the use of multiple anticancer agents, has emerged as a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting side effects. This guide delves into the promising, yet to be fully explored, synergistic anticancer effects of combining 5,3',4'-Trihydroxyflavone, a natural flavonoid, with the widely used chemotherapeutic agent, paclitaxel.

While direct, comprehensive studies on this specific combination are nascent, this guide synthesizes existing knowledge on the individual mechanisms of these compounds and draws parallels from studies on similar flavonoids to provide a robust framework for investigating their potential synergy. We will explore the scientific rationale for this combination, present detailed experimental protocols to test this hypothesis, and discuss the expected data and its interpretation.

The Scientific Rationale: A Tale of Two Mechanisms

The potential for synergy between this compound and paclitaxel lies in their distinct but potentially complementary mechanisms of action against cancer cells.

Paclitaxel: The Mitotic Inhibitor

Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for various solid tumors, including ovarian, breast, and lung cancers.[1] Its primary mechanism of action is the disruption of microtubule dynamics.[2][3][4] In a healthy cell, microtubules are dynamic structures that are essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[2][4] This leads to the formation of abnormal, non-functional microtubule bundles, which in turn activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3]

This compound: The Multi-Targeting Flavonoid

This compound, also known as fisetin, is a flavonoid found in various fruits and vegetables. Flavonoids as a class have garnered significant attention for their anticancer properties.[5] Trihydroxyflavones, in particular, have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[6][7] The anticancer activity of this compound is believed to be multi-faceted and can involve:

  • Induction of Apoptosis: Flavonoids can modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family (tipping the balance towards pro-apoptotic members like Bax) and caspases.[8][9]

  • Cell Cycle Arrest: Similar to paclitaxel, some flavonoids can induce cell cycle arrest, often at different checkpoints, thereby inhibiting cancer cell proliferation.

  • Inhibition of Signaling Pathways: Flavonoids have been shown to interfere with critical cancer-promoting signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell growth, survival, and proliferation.[10][11][12]

  • Antioxidant and Pro-oxidant Effects: Depending on the cellular context and concentration, flavonoids can act as antioxidants, protecting normal cells from damage, or as pro-oxidants in cancer cells, leading to increased reactive oxygen species (ROS) and subsequent cell death.[13]

The Proposed Synergy: A Multi-Pronged Attack on Cancer Cells

The combination of this compound and paclitaxel is hypothesized to exert synergistic anticancer effects through several potential mechanisms:

  • Enhanced Apoptosis: By targeting different points in the apoptotic pathway, the combination could lead to a more profound induction of cancer cell death than either agent alone. For instance, paclitaxel-induced mitotic arrest could be complemented by this compound's direct activation of apoptotic signaling cascades.

  • Modulation of Drug Resistance: Paclitaxel resistance can emerge through various mechanisms, including the upregulation of anti-apoptotic proteins or the activation of survival signaling pathways. This compound, by inhibiting these pathways, could potentially re-sensitize resistant cancer cells to paclitaxel.

  • Increased ROS Production: Some studies have shown that the synergy of certain compounds with paclitaxel is mediated by the accumulation of reactive oxygen species (ROS).[14] this compound could potentially enhance paclitaxel-induced ROS, leading to overwhelming oxidative stress and cell death.

The following diagram illustrates the proposed synergistic mechanism of action:

Synergistic_Mechanism cluster_Paclitaxel Paclitaxel cluster_Flavonoid This compound cluster_Cellular_Targets Cellular Targets cluster_Cellular_Effects Cellular Effects P Paclitaxel MT Microtubule Stabilization P->MT ROS Increased ROS Production P->ROS F This compound SP Inhibition of Survival Pathways (e.g., PI3K/Akt) F->SP F->ROS F->ROS G2M G2/M Arrest MT->G2M Apoptosis Enhanced Apoptosis SP->Apoptosis ROS->Apoptosis G2M->Apoptosis

Caption: Proposed synergistic mechanism of this compound and paclitaxel.

Experimental Validation: A Step-by-Step Guide

To rigorously evaluate the synergistic anticancer effects of this compound and paclitaxel, a series of in vitro and in vivo experiments are necessary.

In Vitro Studies

1. Cell Viability Assays (MTT/XTT)

  • Objective: To determine the cytotoxic effects of the individual compounds and their combination on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound alone, paclitaxel alone, and in combination at fixed ratios.

    • Incubate for 24, 48, and 72 hours.

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Combination Index (CI) Analysis

  • Objective: To quantitatively determine if the interaction between the two drugs is synergistic, additive, or antagonistic.

  • Methodology: The Combination Index (CI) is calculated using the Chou-Talalay method.[15][16][17]

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Calculation: The CI value can be calculated using software such as CompuSyn.[15] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.[15][16]

Data Presentation: Expected Synergistic Cytotoxicity

Cell LineAgentIC50 (µM)Combination Index (CI)
A549This compound[Expected Value]\multirow{3}{}{< 1}
Paclitaxel[Expected Value]
Combination[Expected Lower Value]
MCF-7This compound[Expected Value]\multirow{3}{}{< 1}
Paclitaxel[Expected Value]
Combination[Expected Lower Value]

3. Apoptosis Assays

  • Objective: To assess the induction of apoptosis by the individual agents and their combination.

  • Methods:

    • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

      • Protocol:

        • Treat cells with the compounds as described for the viability assay.

        • Harvest the cells and wash with cold PBS.

        • Resuspend the cells in Annexin V binding buffer.

        • Add FITC-conjugated Annexin V and PI.

        • Incubate in the dark at room temperature for 15 minutes.

        • Analyze the cells by flow cytometry.

    • Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key apoptosis-related proteins.[20]

      • Protocol:

        • Treat cells and lyse them to extract total protein.

        • Separate proteins by SDS-PAGE and transfer them to a membrane.

        • Probe the membrane with primary antibodies against proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.

        • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

4. Cell Cycle Analysis

  • Objective: To determine the effect of the combination on cell cycle progression.

  • Method: Propidium Iodide (PI) staining followed by flow cytometry.[21][22][23][24]

    • Protocol:

      • Treat cells with the compounds.

      • Harvest and fix the cells in cold 70% ethanol.

      • Wash the cells and treat with RNase A.

      • Stain the cells with PI.

      • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow start Start: Cancer Cell Lines treatment Treatment: - this compound - Paclitaxel - Combination start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ci_analysis Combination Index (CI) Analysis viability->ci_analysis end Conclusion: Synergistic Anticancer Effect ci_analysis->end flow_cytometry Flow Cytometry (Annexin V/PI) apoptosis->flow_cytometry western_blot Western Blot (Caspase-3, PARP, Bcl-2/Bax) apoptosis->western_blot flow_pi Flow Cytometry (PI Staining) cell_cycle->flow_pi flow_cytometry->end western_blot->end flow_pi->end

Caption: Workflow for in vitro evaluation of synergistic effects.

In Vivo Studies

1. Xenograft Tumor Model

  • Objective: To evaluate the in vivo antitumor efficacy of the combination therapy.

  • Protocol: [25]

    • Inject cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to four groups: vehicle control, this compound alone, paclitaxel alone, and the combination.

    • Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation: Expected In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control[Expected High Value]0
This compound[Expected Moderate Value][Expected Value]
Paclitaxel[Expected Moderate Value][Expected Value]
Combination[Expected Lowest Value][Expected Highest Value]

In Vivo Synergy Analysis

  • Objective: To statistically assess the synergistic effect of the combination therapy in vivo.

  • Methodology: Several statistical models can be used to evaluate in vivo synergy.[26][27] One approach is to compare the tumor growth delay caused by the combination treatment to that of the individual treatments. A significantly greater tumor growth delay with the combination therapy compared to the additive effects of the single agents would indicate synergy.

Conclusion and Future Directions

The combination of this compound and paclitaxel represents a promising avenue for cancer therapy research. The proposed synergistic mechanisms, including enhanced apoptosis and modulation of key signaling pathways, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the efficacy of this combination.

Positive results from these studies could pave the way for preclinical development and, ultimately, clinical trials. Future research should also focus on elucidating the precise molecular mechanisms underlying the synergy, exploring the efficacy of this combination in a wider range of cancer types, and investigating its potential to overcome paclitaxel resistance. By embracing a rigorous and evidence-based approach, the scientific community can unlock the full therapeutic potential of this and other innovative combination therapies.

References

  • Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells. Pharmaceutical Biology.[Link]

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validation of 5,3',4'-Trihydroxyflavone's anti-inflammatory effects in an animal model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous scientific validation of 5,3',4'-Trihydroxyflavone (5,3',4'-THF), a specific flavone distinct from Luteolin (5,7,3',4'-THF) due to the absence of the 7-hydroxyl group. This structural nuance is critical, as it influences lipophilicity and metabolic stability while retaining the pharmacophore essential for inhibiting NF-κB and MAPK pathways.

The following analysis synthesizes structure-activity relationship (SAR) data, direct in vitro potency metrics, and in vivo efficacy benchmarks from closely related structural analogs to validate its performance in animal models of inflammation.

Executive Summary & Compound Profile

Compound: this compound (CAS: 19852-25-6) Structural Class: Flavone (2-phenylchromen-4-one backbone). Key Features:

  • A-Ring: 5-OH (Critical for kinase binding via hydrogen bonding).

  • B-Ring: 3',4'-Catechol moiety (Essential for radical scavenging and inhibiting inflammatory enzymes).

  • Differentiation: Lacks the 7-OH group found in Luteolin. This absence potentially reduces susceptibility to rapid Phase II glucuronidation at the 7-position, a common metabolic sink for dietary flavonoids.

Validation Verdict: Based on SAR analysis and in vivo data from direct structural analogs (5,3'-Dihydroxyflavone), 5,3',4'-THF is projected to exhibit superior anti-inflammatory efficacy compared to mono-hydroxylated flavones and equipotent efficacy to Luteolin, with potentially improved pharmacokinetic retention.

Mechanistic Validation: The Signaling Blockade

The anti-inflammatory potency of 5,3',4'-THF is driven by its ability to intercalate into the ATP-binding pockets of upstream kinases, thereby silencing the NF-κB and MAPK cascades.

Molecular Mechanism of Action
  • NF-κB Suppression: 5,3',4'-THF blocks the phosphorylation of IKK (IκB Kinase), preventing the degradation of IκBα. This locks the NF-κB p65/p50 dimer in the cytoplasm, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • MAPK Inhibition: The 5-OH and 3',4'-OH motif inhibits the phosphorylation of p38 and JNK, reducing AP-1 transcriptional activity.

  • Enzyme Inhibition: The catechol B-ring directly scavenges ROS and inhibits COX-2 and iNOS expression.

Pathway Visualization (Graphviz)

G Stimulus Inflammatory Stimulus (LPS / Carrageenan) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor Kinases Upstream Kinases (IKK / MAPK) Receptor->Kinases Activation NFkB NF-κB Complex (p65/p50) Kinases->NFkB Phosphorylation of IκB Compound This compound (Inhibitor) Compound->Kinases  Allosteric/ATP Blockade   Nucleus Nuclear Translocation NFkB->Nucleus Translocation Cytokines Pro-inflammatory Output (TNF-α, IL-6, COX-2) Nucleus->Cytokines Transcription

Caption: Mechanistic blockade of the NF-κB signaling cascade by 5,3',4'-THF. The compound intervenes at the kinase level, preventing nuclear translocation of transcription factors.

Comparative Efficacy Analysis

This section compares 5,3',4'-THF against the Standard of Care (Indomethacin) and its closest structural analogs using data from the Carrageenan-Induced Paw Edema model.

Data Synthesis & Benchmarking
  • 5,3'-Dihydroxyflavone (Analog): Lacks the 4'-OH but shares the 5,3' pattern. Demonstrated 85% inhibition of edema at 50 mg/kg [1].

  • Structure-Activity Rule: The addition of a 4'-OH (present in 5,3',4'-THF) significantly enhances anti-inflammatory activity compared to the 3'-OH alone [2][3].

  • Inference: 5,3',4'-THF is predicted to exceed the 85% inhibition threshold of its 5,3'-analog.

Performance Comparison Table
FeatureThis compound Luteolin (5,7,3',4'-THF) Indomethacin (NSAID)
Primary Target NF-κB, MAPK, COX-2NF-κB, MAPK, COX-2COX-1, COX-2
Edema Inhibition (Peak) >85% (Projected) ~75-85%~80-90%
IC50 (NO Inhibition) 13 µM (Potent) [4]17.1 µMN/A (Enzyme specific)
Metabolic Stability High (No 7-OH glucuronidation site)Moderate (Rapid 7-O-glucuronidation)High
Safety Profile High (Dietary Flavonoid)HighLow (Gastric Ulcer Risk)

Experimental Protocol: Carrageenan-Induced Paw Edema

To validate 5,3',4'-THF, the following self-validating protocol is recommended. This workflow ensures reproducibility and minimizes variables.

Workflow Visualization (Graphviz)

Protocol Step1 1. Acclimatization (7 Days) Wistar Rats (150-200g) Step2 2. Pre-Treatment (T = -1 Hour) Oral Gavage: 5,3',4'-THF (10, 30, 50 mg/kg) Step1->Step2 Step3 3. Induction (T = 0) Subplantar Injection: 0.1 mL 1% Carrageenan Step2->Step3 Step4 4. Measurement (Hourly: 1h - 5h) Plethysmometer (Edema Volume) Step3->Step4 Step5 5. Termination & Analysis (T = 5h) Tissue Collection: ELISA (TNF-α, IL-1β) Step4->Step5

Caption: Experimental timeline for the Carrageenan-Induced Paw Edema model. Critical timing ensures peak drug plasma levels coincide with the acute inflammatory phase.

Detailed Methodology
  • Animal Selection: Male Wistar rats (150–200 g). N=6 per group.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Positive Control (Indomethacin 10 mg/kg).

    • Group III-V: 5,3',4'-THF (10, 30, 50 mg/kg).

  • Drug Administration: Administer 5,3',4'-THF suspended in 0.5% Carboxymethyl cellulose (CMC) via oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan (in sterile saline) into the subplantar region of the right hind paw.

  • Quantification:

    • Edema: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours.

    • Calculation: % Inhibition =

      
      , where 
      
      
      
      is control edema and
      
      
      is treated edema.
  • Biochemical Assay: At 5 hours, euthanize animals. Homogenize paw tissue to quantify TNF-α and IL-1β via ELISA, and COX-2 expression via Western Blot.

References

  • Anti-Inflammatory Effect of Selected Dihydroxyflavones. Source: PubMed / NCBI. Data Point: 5,3'-Dihydroxyflavone demonstrated 85% inhibition of paw edema at 50 mg/kg.

  • Structure-Activity Relationship of Flavones on Anti-Inflammatory Activity. Source: Journal of Agricultural and Food Chemistry. Data Point: Hydroxyl groups at C-4' and C-5 are indispensable for enhancing anti-inflammatory activity.[1][2]

  • Trihydroxyflavones with Antioxidant and Anti-inflammatory Efficacy. Source: BioFactors. Data Point: 3',4'-dihydroxyl moiety (catechol) is a critical structural feature for free radical scavenging and enzyme inhibition.

  • Relationship Between Structure of Methoxylated/Hydroxylated Flavones and Antiproliferative Activity. Source: Anticancer Research. Data Point: this compound demonstrated the most potent activity (IC50 = 13 µM) among tested analogs.[3]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trihydroxyflavone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different trihydroxyflavone isomers, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By synthesizing data from multiple experimental studies, we will explore how the seemingly subtle variation in the positioning of three hydroxyl groups on the flavone backbone can dramatically influence therapeutic potential.

The Flavone Backbone: A Foundation for Diverse Activity

Flavonoids are a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 skeleton. The flavone subclass possesses a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring. The numbering of the flavone structure is crucial for understanding the placement of hydroxyl (-OH) groups and, consequently, the molecule's bioactivity.

Radical Free Radical (R•) Fisetin Fisetin (with B-ring catechol) Radical->Fisetin Hydrogen Donation NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical Becomes Neutralized StableRadical Stable Fisetin Radical Fisetin->StableRadical Forms Stable Quinone

Caption: Fisetin's mechanism of radical scavenging.

Anti-inflammatory Activity: Targeting Pro-inflammatory Enzymes

Flavonoids exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [1] The structural requirements for anti-inflammatory activity are more complex and target-dependent.

IsomerTargetKey Structural Features for InhibitionReported ActivityReference
Fisetin COX, 5-LOX3',4'-dihydroxy on B-ringPotent inhibitor[1]
Apigenin COX5,7-dihydroxy on A-ring, 4'-OH on B-ringInhibits NF-κB activation[2]
Galangin COX-1, COX-23,5,7-trihydroxyDual inhibitor[1]
Baicalein 5-LOX, 12-LOX5,6,7-trihydroxy on A-ringPotent LOX inhibitor[3]

Key Insights:

  • The B-ring catechol group, as seen in Fisetin , is also important for anti-inflammatory activity, contributing to the inhibition of both COX and LOX pathways. [1]* Galangin (3,5,7-trihydroxyflavone) has been identified as a dual inhibitor of COX-1 and COX-2. [1]* Baicalein's unique 5,6,7-trihydroxy substitution pattern on the A-ring confers potent inhibitory activity against lipoxygenases. [3]* Apigenin has been shown to suppress NF-κB activation, a central pathway in inflammation, although its direct COX inhibition may be less potent than other isomers. [2]

ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Flavonoids Trihydroxyflavones Flavonoids->COX Inhibition Flavonoids->LOX Inhibition

Caption: Inhibition of inflammatory pathways by trihydroxyflavones.

Anticancer Activity: A Multifaceted Approach

The anticancer activity of trihydroxyflavones is often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. [4]

Isomer Cancer Cell Line Activity (IC50/EC50) Key Structural Features Reference
3',4',5-trihydroxyflavone A549 (Lung), MCF-7 (Breast) Highly Active ortho-dihydroxy group in the B ring [4][5]
Baicalein Various Active 5,6,7-trihydroxy on A-ring [3]
Apigenin Various Active 5,7-dihydroxy on A-ring, 4'-OH on B-ring [6]

| 3,3',6-trihydroxyflavone | Various | Highly Active | Lacks antioxidant activity but potent anticancer agent | [7]|

Key Insights:

  • The ortho-dihydroxy structural fragment in the B ring is very important for the anticancer activity of trihydroxyflavones. [7][4]For example, 3',4',5-trihydroxyflavone is a particularly potent anticancer agent. [5]* Interestingly, a direct correlation between antioxidant and anticancer activity is not always observed. For instance, 3,3',6-trihydroxyflavone shows high anticancer activity but lacks significant antioxidant properties, suggesting alternative mechanisms of action. [7]* Baicalein and its derivatives have been extensively studied for their antitumor properties. [3]* Apigenin is known to modulate signaling pathways that govern the cell cycle and apoptosis. [6]Most trihydroxyflavones inhibit cancer cell growth with EC50 values between 10–50 µM. [4][8]

Experimental Protocols for Activity Assessment

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. [9] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. [9]2. Reaction Mixture: In a 96-well plate, add various concentrations of the trihydroxyflavone isomer to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [9]4. Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer. [9]5. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is then determined. A lower IC50 value indicates higher antioxidant activity. [9]

Start Prepare DPPH Solution & Flavonoid Dilutions Mix Mix DPPH & Flavonoid in 96-well plate Start->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. [10] Step-by-Step Methodology:

  • Enzyme and Cofactor Preparation: Prepare solutions of COX-1 or COX-2 enzyme, hematin, and L-epinephrine in a Tris-HCl buffer (pH 8.0). [10]2. Incubation with Inhibitor: Add the trihydroxyflavone isomer at various concentrations to the enzyme/cofactor mixture and incubate for a short period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes. [10]4. Termination of Reaction: Stop the reaction after a defined time (e.g., 2 minutes) by adding hydrochloric acid. [10]5. Quantification of Prostaglandins: Measure the amount of prostaglandin E2 (PGE2) produced using techniques like enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Determine the IC50 value, representing the concentration of the inhibitor that reduces PGE2 production by 50%.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines. [11] Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trihydroxyflavone isomer for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [12][13]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. [13]5. Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm. [12]6. Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Conclusion

The structure-activity relationship of trihydroxyflavone isomers is a compelling demonstration of how minor structural modifications can lead to significant changes in biological activity. For researchers in drug discovery, a deep understanding of these principles is crucial for the rational design of novel therapeutics. The B-ring catechol moiety is a strong predictor of antioxidant and, to some extent, anti-inflammatory and anticancer activities. However, as the case of 3,3',6-trihydroxyflavone illustrates, other structural features can confer potent bioactivity through alternative mechanisms. The continued exploration of these fascinating molecules, guided by robust experimental validation, holds great promise for the development of new and effective treatments for a range of human diseases.

References

  • Zhang, L., et al. (2022). Review of bioactivity and structure-activity relationship on baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone) derivatives: Structural modifications inspired from flavonoids in Scutellaria baicalensis. European Journal of Medicinal Chemistry, 243, 114733. [Link]

  • Singh, M., Kaur, M., & Silakari, O. (2023). The synergistic antioxidant effect and structure-activity relationship of six flavonoids. Food Science and Technology, 43. [Link]

  • Grigalius, I., & Petrikaite, V. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2169. [Link]

  • Grigalius, I., & Petrikaite, V. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2169. [Link]

  • Grigalius, I., & Petrikaite, V. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2169. [Link]

  • Grigalius, I., & Petrikaite, V. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. ResearchGate. [Link]

  • Hu, Y. J., et al. (2016). Structure-activity relationship study between baicalein and wogonin by spectrometry, molecular docking and microcalorimetry. Food Chemistry, 208, 273-281. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of baicalein derivatives. Retrieved from [Link]

  • Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. DiVA. [Link]

  • Gomes, A., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. IUBMB Life, 64(9), 729-735. [Link]

  • van Breemen, R. B., et al. (2011). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Pharmaceutical Biology, 49(4), 383-391. [Link]

  • Wang, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Molecules, 28(2), 834. [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Retrieved from [Link]

  • Gomes, A., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. ResearchGate. [Link]

  • MASI Longevity Science. (2024). Fisetin vs Apigenin: Key Players in Anti-Aging & Health. Retrieved from [Link]

  • Scribd. (n.d.). Molecules: Relationship Between Antioxidant and Anticancer Activity of Trihydroxyflavones. Retrieved from [Link]

  • Hasanuddin University. (n.d.). Anticancer Activity of Leaf Extracts and Fractions of Etlingera elatior (Jack) R.M.Sm. from North Luwu, Indonesia, using the MTT Assay Protocol. Retrieved from [Link]

  • Li, M., et al. (2021). Baicalein, Baicalin, and Wogonin: Protective Effects against Ischemia-Induced Neurodegeneration in the Brain and Retina. Molecules, 26(13), 3953. [Link]

  • Lin, Y. L., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788-8798. [Link]

  • Funaro, A., et al. (2011). Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin. European Journal of Pharmacology, 658(2-3), 258-265. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Carretero, M. E., et al. (2022). Flavonoids: Antiplatelet Effect as Inhibitors of COX-1. Molecules, 27(4), 1259. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • de Souza, R. F. B., et al. (2022). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 27(18), 5948. [Link]

  • Ganesan, K., & Xu, B. (2018). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules, 23(1), 88. [Link]

  • Kim, D. Y., et al. (2019). Structure-Activity Relationships of Baicalein and its Analogs as Novel TSLP Inhibitors. Scientific Reports, 9(1), 8762. [Link]

  • Dadkhah, A., et al. (2017). Comparing the Effects of Kaempferol, Galangin and Apigenin Flavanoids on Basis of its Structural Differences in Increasing of Paraoxonase 1 Activity. International Journal of Medical Laboratory, 4(1), 22-31. [Link]

  • Frontiers. (n.d.). Organic fertilization with cow dung modulates growth, bioactive compounds, and antioxidant capacity in duckweed (Wolffia globosa). Retrieved from [Link]

  • Chanput, W., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Food Chemistry, 213, 34-40. [Link]

  • Lin, J., et al. (2021). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules, 26(21), 6436. [Link]

  • Hilaris Publisher. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Retrieved from [Link]

  • Silva, M. M., et al. (2002). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Research, 36(11), 1219-1227. [Link]

  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • Hirano, T., et al. (2009). Flavonoids such as luteolin, fisetin and apigenin are inhibitors of interleukin-4 and interleukin-13 production by activated human basophils. Planta Medica, 75(4), 369-374. [Link]

  • Funaro, A., et al. (2011). Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin. ResearchGate. [Link]

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Confirming the Mechanism of Action of 5,3',4'-Trihydroxyflavone: A Knockout Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5,3',4'-Trihydroxyflavone (5,3',4'-THF) is a bioactive flavonoid distinguished by its specific hydroxylation pattern: a hydroxyl group at the C-5 position of the A-ring and a catechol moiety (3',4'-OH) on the B-ring. Crucially, it lacks the hydroxyl group at the C-7 position found in its structural analog, Luteolin (5,7,3',4'-tetrahydroxyflavone).

This structural distinction—the absence of the 7-OH group—significantly alters its physicochemical properties, specifically enhancing lipophilicity and membrane permeability compared to Luteolin, while retaining the potent ROS-scavenging and metal-chelating capabilities driven by the B-ring catechol and 5-OH/4-keto chelation site.

Primary Mechanism of Action (MoA):

  • Direct ROS Scavenging: Electron transfer via the B-ring catechol.

  • Signaling Modulation: Activation of the Nrf2-ARE pathway (antioxidant response) and inhibition of the NF-κB pathway (anti-inflammatory).

This guide details the experimental framework to rigorously confirm these mechanisms using Knockout (KO) models , distinguishing specific signaling activity from non-specific chemical scavenging.

Comparative Analysis: 5,3',4'-THF vs. Alternatives

To validate 5,3',4'-THF, researchers must benchmark it against structural analogs and standard inhibitors.

FeatureThis compound Luteolin (5,7,3',4'-THF) Apigenin (5,7,4'-THF) Standard Inhibitor (e.g., ML385)
Structure 5-OH, 3',4'-OH (No 7-OH)5,7-OH, 3',4'-OH5,7-OH, 4'-OHSynthetic Nrf2 Inhibitor
Lipophilicity High (Lack of 7-OH reduces polarity)ModerateModerateVariable
ROS Scavenging High (Catechol B-ring)HighModerate (Phenol B-ring)None (Target specific)
Key Target Nrf2 Activation / COX-2 InhibitionBroad Kinase / Nrf2CK2 / MAPKNrf2 (Specific Blockade)
BBB Permeability Enhanced ModerateModerateVariable

Why use 5,3',4'-THF? When deep tissue penetration or blood-brain barrier (BBB) crossing is required, 5,3',4'-THF offers a pharmacokinetic advantage over Luteolin while maintaining the critical pharmacophore (catechol) for biological activity.

Experimental Framework: Knockout Validation Strategy

To confirm that the biological effects of 5,3',4'-THF are mediated through specific signaling pathways (specifically Nrf2) rather than just direct chemical reduction of ROS, we utilize a Loss-of-Function (LoF) approach.

The Hypothesis

If 5,3',4'-THF acts by activating the Nrf2 transcription factor to upregulate Phase II enzymes (e.g., HO-1, NQO1), then:

  • In Wild Type (WT) cells: Treatment should increase HO-1 expression and reduce oxidative stress.

  • In Nrf2-/- (KO) cells: Treatment should fail to induce HO-1, and cytoprotection against oxidative stress should be significantly diminished.

Visualizing the Signaling Pathway & Logic

The following diagram illustrates the Nrf2-mediated mechanism and the experimental logic for KO validation.

G cluster_exp Knockout Validation Logic Compound This compound Keap1 Keap1 (Sensor) Compound->Keap1 Modifies Cysteine Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Release/Stabilization ARE ARE (DNA Promoter) Nrf2->ARE Translocation & Binding WT_Outcome WT Outcome: Reduced ROS Increased Survival Nrf2->WT_Outcome Intact Pathway KO_Outcome KO Outcome (Nrf2 -/-): High ROS Cell Death Nrf2->KO_Outcome Gene Deletion (CRISPR) HO1 HO-1 / NQO1 (Cytoprotective Enzymes) ARE->HO1 Upregulation ROS Oxidative Stress (ROS) HO1->ROS Neutralization

Caption: Mechanism of 5,3',4'-THF via Nrf2-ARE pathway and the divergent outcomes in Wild Type vs. Knockout models.

Detailed Protocol: Nrf2 Knockout Validation

Objective: Confirm 5,3',4'-THF dependency on Nrf2 for cytoprotection. Model System: CRISPR/Cas9 generated Nfe2l2 (Nrf2) Knockout HEK293T cells or Mouse Embryonic Fibroblasts (MEFs).

Step 1: Cell Preparation & Treatment
  • Seeding: Plate WT and Nrf2-/- cells in 6-well plates (

    
     cells/well). Allow adherence for 24h.
    
  • Serum Starvation: Switch to 1% FBS medium for 6h to synchronize cell cycles and reduce background signaling.

  • Treatment Groups:

    • Vehicle Control: DMSO (0.1%).

    • Positive Control: Luteolin (10 µM) or Sulforaphane (5 µM).

    • Experimental: 5,3',4'-THF (Dose curve: 1, 5, 10, 20 µM).

  • Incubation: Incubate for 6-12h (for mRNA/Protein) or 24h (for functional survival assays).

Step 2: Western Blot Readout (Mechanistic Proof)
  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

  • Target Proteins:

    • Nrf2: Check nuclear accumulation (requires nuclear fractionation).

    • HO-1 (Heme Oxygenase-1): The downstream effector.

    • Beta-Actin/Lamin B1: Loading controls (Cytosolic/Nuclear).

  • Expected Result:

    • WT: Dose-dependent increase in HO-1.

    • KO: Complete absence of HO-1 induction despite 5,3',4'-THF treatment.

Step 3: Functional Rescue Assay (Phenotypic Proof)
  • Challenge: After 24h pretreatment with 5,3',4'-THF, expose cells to t-BHP (tert-Butyl hydroperoxide, 100 µM) for 4h to induce oxidative stress.

  • Measurement: Cell viability via MTT or CCK-8 assay.

  • Calculation:

    
    
    

Data Presentation & Interpretation

The following table summarizes the expected data profile confirming the MoA.

ReadoutWild Type (WT) + 5,3',4'-THFNrf2 Knockout (KO) + 5,3',4'-THFInterpretation
Nuclear Nrf2 Increased (>3-fold)Undetectable Confirms translocation in WT; validates KO model.
HO-1 Protein Upregulated (Dose-dependent)No Change (Baseline)Confirms HO-1 induction is strictly Nrf2-dependent.
ROS Levels (DCFDA) Decreased (Significant)Slight Decrease (Non-significant)Residual decrease in KO suggests minor direct chemical scavenging (catechol effect), but primary efficacy is lost.
Cell Viability (vs t-BHP) Restored (near 90%)Poor (<40%)Proves biological cytoprotection requires Nrf2.
Troubleshooting & Controls
  • Direct Scavenging Artifacts: If 5,3',4'-THF reduces ROS in KO cells significantly, the compound is acting as a direct chemical antioxidant (vitamin C-like) rather than a signaling modulator. The B-ring catechol is a potent reductant; therefore, transcriptional endpoints (HO-1 mRNA) are more reliable than ROS fluorescent probes for MoA confirmation.

  • Solubility: 5,3',4'-THF is lipophilic.[1] Ensure DMSO concentration remains <0.1% to avoid solvent toxicity masking the rescue effect.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • López-Posadas, R., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy.[3][4][5] BioFactors.[1][4][6][7][8][9] Retrieved from [Link]

  • Seo, K. H., et al. (2023). Antioxidant and Anti-Inflammatory Effects of Trihydroxyflavone Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Google Patents. (2022). WO2022124994A1 - Methods to synthesize flavonoid dimers and oligomers.

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for 5,3',4'-Trihydroxyflavone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable data. 5,3',4'-Trihydroxyflavone, a natural flavonoid also known as Luteolin, is a molecule of significant interest due to its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1] The choice of analytical methodology for its quantification is therefore a critical decision. This guide provides an in-depth comparison and cross-validation of two of the most powerful analytical techniques in the modern laboratory: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is structured to provide not just a side-by-side comparison, but a logical framework for understanding the strengths, limitations, and practical considerations of each technique for the analysis of this compound. We will delve into the causality behind experimental choices and present a self-validating protocol for cross-validation, ensuring the integrity of your analytical results.

Understanding the Analyte: this compound

This compound (Luteolin) is a flavonoid widely distributed in the plant kingdom.[1] Its chemical structure, with multiple hydroxyl groups, makes it a potent antioxidant but also presents challenges for analytical separation and detection.[2] Understanding its physicochemical properties is crucial for method development.

  • Molecular Formula: C₁₅H₁₀O₅[3]

  • Molecular Weight: 270.24 g/mol [3][4]

  • Key Structural Features: A flavone backbone with hydroxyl groups at positions 5, 3', and 4'. These hydroxyl groups are key to its biological activity and are also the primary sites for conjugation (e.g., glucuronidation) in metabolic studies.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust, widely accessible, and cost-effective technique for the quantification of flavonoids.[6][7] The method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection using its inherent UV absorbance.

Principle of HPLC-UV for this compound Analysis

The core of the HPLC method is the reversed-phase column, typically a C18, which separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained on such columns. The mobile phase, a mixture of an aqueous solvent (often with a pH modifier like formic or phosphoric acid) and an organic solvent (like acetonitrile or methanol), is adjusted to achieve optimal separation from other matrix components.[8] Detection is typically performed at the wavelength of maximum absorbance for the flavonoid, which is around 350 nm.[9]

Experimental Protocol: HPLC-UV Method Validation

The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[10] The following protocol outlines the key steps for validating an HPLC-UV method for this compound analysis, in accordance with ICH Q2(R2) guidelines.[11][12]

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 347-350 nm.[7][9]

  • Validation Parameters:

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Inject the calibration standards and plot the peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.[6]

    • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% of the nominal concentration, and the precision (relative standard deviation, RSD) should be <15%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[13][14] This technique is particularly advantageous for analyzing complex matrices and for studies requiring very low detection limits.

Principle of LC-MS for this compound Analysis

In LC-MS, after chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI) and then detected based on its mass-to-charge ratio (m/z). For enhanced selectivity, tandem mass spectrometry (MS/MS) is often employed, where a specific parent ion is selected and fragmented, and a characteristic fragment ion is monitored.[15] This is known as Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS Method Validation

The validation of an LC-MS method follows similar principles to HPLC-UV but with additional considerations for the mass spectrometric detection, as outlined in FDA and ICH guidelines for bioanalytical method validation.[16][17]

  • Preparation of Standards and QC Samples: As described for the HPLC-UV method.

  • LC-MS/MS Conditions:

    • LC Conditions: Similar to HPLC-UV, but often with UPLC (Ultra-Performance Liquid Chromatography) for faster analysis and better resolution.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for flavonoids.

    • Mass Spectrometry:

      • Parent Ion (Q1): [M-H]⁻ = m/z 269.0.

      • Fragment Ion (Q3): Monitor characteristic fragments of this compound.

    • MRM Transitions: Define specific parent-to-fragment transitions for quantification and confirmation.

  • Validation Parameters:

    • Selectivity and Matrix Effect: In addition to analyzing blank matrix, assess the impact of the matrix on the ionization of the analyte by comparing the response of the analyte in neat solution versus in the extracted matrix.

    • Linearity, Accuracy, Precision, LOD, and LOQ: Determined as for the HPLC-UV method, but with typically much lower concentration ranges achievable.

Cross-Validation: Bridging the Methodologies

Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.[18][19] This is essential when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS method for later-stage studies.

The "Why" of Cross-Validation

The primary goal of cross-validation is to ensure data integrity and consistency throughout a drug development lifecycle or across different laboratories.[18] It provides documented evidence that results obtained by either method are interchangeable within acceptable limits.

Cross-Validation Experimental Workflow

The following workflow outlines a robust process for the cross-validation of HPLC-UV and LC-MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_comparison Data Comparison & Evaluation Prep_Standards Prepare Standards & QCs HPLC_Analysis Analyze Samples by Validated HPLC-UV Prep_Standards->HPLC_Analysis LCMS_Analysis Analyze Samples by Validated LC-MS Prep_Standards->LCMS_Analysis Prep_Samples Prepare Study Samples Prep_Samples->HPLC_Analysis Prep_Samples->LCMS_Analysis HPLC_Data Process HPLC-UV Data HPLC_Analysis->HPLC_Data Stat_Analysis Statistical Analysis (e.g., Bland-Altman) HPLC_Data->Stat_Analysis LCMS_Data Process LC-MS Data LCMS_Analysis->LCMS_Data LCMS_Data->Stat_Analysis Conclusion Assess Comparability & Acceptance Stat_Analysis->Conclusion

Sources

Independent Replication Guide: 5,3',4'-Trihydroxyflavone (7-Deoxyluteolin)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Experimental Guide Subject: Pharmacological Validation & Structure-Activity Relationship (SAR) Verification Audience: Medicinal Chemists, Cell Biologists, and Lead Optimization Specialists

Executive Summary: The "7-Deoxy" Hypothesis

In the landscape of flavonoid therapeutics, 5,3',4'-Trihydroxyflavone (5,3',4'-THF) represents a critical Structure-Activity Relationship (SAR) probe. It is structurally identical to Luteolin (5,7,3',4'-tetrahydroxyflavone), minus the hydroxyl group at the C7 position.

Why Replicate? Most literature cites Luteolin as a gold standard for antioxidant and anti-inflammatory activity due to its B-ring catechol moiety (3',4'-OH). However, the C7-hydroxyl group is a primary site for rapid Phase II metabolism (glucuronidation/sulfation), limiting bioavailability. Independent replication of 5,3',4'-THF data is essential to validate the hypothesis that removing the 7-OH retains potency while potentially altering metabolic stability.

This guide provides a rigorous framework to objectively compare 5,3',4'-THF against Luteolin and Quercetin, filtering out false positives caused by chemical instability or assay interference.

Chemical Identity & Purity Verification (The Foundation)

Before biological testing, you must validate that your "5,3',4'-THF" has not oxidized into a quinone or degraded. Commercial flavonoid standards often contain up to 10% impurities.

Comparative Chemical Profile[1][2]
FeatureThis compound Luteolin (Alternative A) Quercetin (Alternative B)
Structure 5-OH (A-ring), 3',4'-OH (B-ring)5,7-OH (A-ring), 3',4'-OH (B-ring)3,5,7-OH (A-ring), 3',4'-OH (B-ring)
Key Difference Lacks 7-OH (Hydrophobic A-ring)Standard ReferenceContains 3-OH (C-ring)
LogP (Calc) ~2.8 - 3.1 (More Lipophilic)~2.5~1.5 - 2.0
Primary Instability B-ring oxidation (pH > 7.4)B-ring oxidationRapid auto-oxidation in media
CAS No. 19852-25-6491-70-3117-39-5
Mandatory QC Protocol

Do not proceed to cell culture without this step.

  • Solvent: Dissolve in DMSO (Stock 100 mM). Avoid Ethanol for long-term storage.

  • HPLC Check: Run a gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Pass Criteria: Single peak >98% AUC at 254nm and 350nm.

    • Fail Criteria: Presence of "humps" or split peaks indicating oxidation products.

  • UV-Vis Shift Assay: Add NaOAc.

    • Luteolin:[1][2][3][4][5][6] Shows a bathochromic shift (Band II) due to 7-OH ionization.

    • 5,3',4'-THF:Must NOT show this shift. This confirms the absence of the 7-OH group.

Structural & Mechanistic Logic (Visualized)

The following diagram illustrates the structural causality being tested. The 5-OH and 4-Carbonyl are required for kinase inhibition (ATP competition), while the 3',4'-OH drives the antioxidant effect.

SAR_Logic Compound This compound Feature_A A-Ring: 5-OH Only (No 7-OH) Compound->Feature_A Feature_B B-Ring: 3',4'-Catechol Compound->Feature_B Luteolin Luteolin (Control) Luteolin->Feature_B Has 7-OH Has 7-OH Luteolin->Has 7-OH Effect_1 Increased Lipophilicity (Membrane Permeability) Feature_A->Effect_1 Mechanism Effect_3 Altered Metabolism (No 7-O-Glucuronidation) Feature_A->Effect_3 Mechanism Effect_2 Retained ROS Scavenging (H-atom donation) Feature_B->Effect_2 Mechanism Nrf2 Pathway Activation Nrf2 Pathway Activation Effect_2->Nrf2 Pathway Activation

Caption: SAR Map: 5,3',4'-THF retains the critical antioxidant catechol (green) but modifies the A-ring (yellow) to alter pharmacokinetics.

Independent Replication Protocol: Cellular Antioxidant Activity

To strictly compare 5,3',4'-THF against Luteolin, you must use a Cellular Antioxidant Activity (CAA) assay. Cell-free assays (like DPPH) are insufficient because they do not account for the membrane permeability differences caused by the missing 7-OH.

Experimental Design
  • Cell Line: HepG2 (Liver model) or PC12 (Neuronal model).

  • Stressor: AAPH (Peroxyl radical generator) or H2O2.

  • Probe: DCFH-DA (Fluorescent ROS indicator).

  • Controls:

    • Negative: Vehicle (0.1% DMSO).

    • Positive: Luteolin (10 µM).

    • Test: 5,3',4'-THF (Dose response: 1, 5, 10, 25 µM).

Step-by-Step Workflow (Self-Validating)
  • Seeding: Plate cells in black-walled 96-well plates (2x10^4 cells/well). Incubate 24h.

  • Pre-Treatment (The Critical Variable):

    • Remove media. Wash with PBS.

    • Add Treatment Media containing the flavonoid (1-25 µM) + 25 µM DCFH-DA probe simultaneously.

    • Validation Step: Ensure FBS is REMOVED during this step. Serum proteins bind flavonoids, masking their true potency.

    • Incubate for 1 hour . (This tests uptake).

  • Wash: Remove treatment. Wash 2x with PBS. (Removes extracellular flavonoid; only intracellular compound remains).

  • Stress Induction: Add 600 µM AAPH in HBSS.

  • Kinetic Read: Measure Fluorescence (Ex 485nm / Em 535nm) every 5 mins for 1 hour.

Data Synthesis & Interpretation[8][9][10]

Calculate the CAA Unit :



(SA = Integral of sample fluorescence; CA = Integral of control fluorescence).

Expected Outcomes Table:

MetricThis compound Luteolin Interpretation
Cell-Free DPPH (IC50) ~12-15 µM~8-10 µMLuteolin is slightly stronger in a test tube (more OH groups).
Cellular CAA (EC50) Lower (Better) or EqualHigher5,3',4'-THF often penetrates cells better due to higher lipophilicity.
Cytotoxicity (CC50) > 100 µM> 100 µMBoth should be non-toxic at physiological doses.

Pitfall Prevention: The "False Positive" Check

Flavonoids are notorious PAINS (Pan-Assay Interference Compounds). They can aggregate in solution, sequestering enzymes non-specifically.

The Detergent Test: If replicating a kinase inhibition study (e.g., CK2 or PI3K inhibition):

  • Run the assay with the flavonoid.[7][2][5][8][9]

  • Run the assay again with 0.01% Triton X-100 added to the buffer.

  • Result: If the inhibition disappears with detergent, the activity was an artifact (aggregation). If inhibition persists, it is a true specific interaction.

Experimental Workflow Diagram

Workflow cluster_Assay Cellular Antioxidant Assay (CAA) Start Start: 5,3',4'-THF Stock QC QC: HPLC Purity >98% Check for Quinones Start->QC Step1 HepG2 Cells + DCFH-DA Probe (Serum Free) QC->Step1 Pass Step2 Add Flavonoid (1-25 µM) Incubate 1h Step1->Step2 Step3 PBS Wash (2x) (Remove Extracellular Drug) Step2->Step3 Step4 Add Stressor (AAPH) Step3->Step4 Readout Kinetic Fluorescence (485/535nm) Step4->Readout Analysis Calculate AUC & EC50 Compare vs Luteolin Readout->Analysis

Caption: Validated workflow for distinguishing intracellular bioactivity from extracellular artifacts.

References

  • Biosynth. (n.d.). This compound: Biological Activity and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. Retrieved from

  • MDPI. (2023). Structure–Activity Relationship Analysis of Flavonoids: Anti-Neurodegenerating Activity.[10] Retrieved from

  • PubMed. (2022).[1] The activity comparison of six dietary flavonoids identifies that luteolin inhibits 3T3-L1 adipocyte differentiation through reducing ROS generation.[3] Retrieved from

  • ResearchGate. (2020). Research Progress of the Antiviral Bioactivities of Natural Flavonoids.[11] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.